molecular formula C10H10O4 B1217854 Methyl 2-acetoxybenzoate CAS No. 580-02-9

Methyl 2-acetoxybenzoate

Cat. No.: B1217854
CAS No.: 580-02-9
M. Wt: 194.18 g/mol
InChI Key: ONWPLBKWMAUFGZ-UHFFFAOYSA-N
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Description

has less gastrointestinal side effects than aspirin;  structure in Merck Index, 9th ed, #5886

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyloxybenzoate
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InChI

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPLBKWMAUFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20206724
Record name Aspirin methyl ester
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Molecular Weight

194.18 g/mol
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CAS No.

580-02-9
Record name Methyl 2-acetoxybenzoate
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Record name Aspirin methyl ester
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Record name Methylrhodine
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Record name Aspirin methyl ester
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Record name Methyl O-acetylsalicylate
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Record name METHYL ACETYLSALICYLATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is an ester of acetylsalicylic acid (aspirin) and a compound of significant interest in pharmaceutical research due to its role as a potential prodrug and its applications in chemical synthesis. This technical guide provides an in-depth overview of the core physicochemical properties of this compound. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for the determination of key properties are provided, alongside visualizations of relevant chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is chemically identified as the methyl ester of 2-acetoxybenzoic acid.[1] Its structural formula and key identifiers are presented below.

  • IUPAC Name: methyl 2-acetyloxybenzoate[2]

  • Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Methyl o-acetoxybenzoate[1]

  • CAS Number: 580-02-9[1]

  • Molecular Formula: C₁₀H₁₀O₄[1]

  • Chemical Structure:

    Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, and stability.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 194.18 g/mol [2]
Appearance Colorless to pale yellow liquid or white to almost white powder to crystal[1]
Odor Pleasant, sweet odor[1]
Melting Point 50-52 °C[3]
Boiling Point 254.9 °C at 760 mmHg[3]
Water Solubility Limited/low solubility[1]
Solubility in Organic Solvents Soluble in ethanol, ether, and methanol.[1]
LogP (Octanol-Water Partition Coefficient) 1.39850 - 1.7[3][4]
pKa Data not readily available.

Experimental Protocols for Physicochemical Property Determination

This section outlines the general experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Protocol: Capillary Method [5][6]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

Protocol: Micro Boiling Point Method [7][8][9]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Protocol: Qualitative and Semi-Quantitative Determination [10][11][12]

  • Solvent Selection: A range of solvents of varying polarity are used, including water, ethanol, ether, and acetone.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be classified as:

    • Soluble: If the entire solid dissolves.

    • Slightly Soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

  • Quantitative Measurement: For a more quantitative assessment, the saturated solution is filtered, and the concentration of the dissolved this compound in the filtrate is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[13]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method [14][15]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Pathways and Workflows

Understanding the chemical pathways and synthesis workflows of this compound is essential for its application and development.

Hydrolysis Pathway of this compound (Aspirin Prodrug Action)

This compound is considered a prodrug of aspirin.[3][16] In a biological system, it is expected to undergo hydrolysis to release acetylsalicylic acid (aspirin) and methanol. The subsequent hydrolysis of aspirin yields salicylic acid and acetic acid.[17] This pathway is crucial for its potential therapeutic action.

Hydrolysis_Pathway cluster_hydrolysis1 cluster_hydrolysis2 MAB This compound ASA Acetylsalicylic Acid (Aspirin) MAB->ASA Hydrolysis MeOH Methanol MAB->MeOH Hydrolysis SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis H2O H₂O (Esterases) H2O_2 H₂O

Figure 2: Hydrolysis pathway of this compound.
General Synthesis Workflow

This compound can be synthesized through the esterification of 2-acetoxybenzoic acid (aspirin) with methanol, typically in the presence of an acid catalyst.[18][19]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Work-up and Purification Aspirin 2-Acetoxybenzoic Acid (Aspirin) Reaction Esterification Reaction Aspirin->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heat Heating Heat->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation/Recrystallization Drying->Distillation Product This compound Distillation->Product

Figure 3: General synthesis workflow for this compound.
Anti-Inflammatory Mechanism of Action

As a prodrug of aspirin, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes following its hydrolysis to salicylic acid.[20][21] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Anti-inflammatory Mechanism MAB This compound (in vivo) SA Salicylic Acid (Active Metabolite) MAB->SA Hydrolysis COX COX-1 & COX-2 Enzymes SA->COX Inhibition PGs Prostaglandins COX->PGs Synthesis AA Arachidonic Acid AA->COX Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation

Figure 4: Presumed anti-inflammatory mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers, scientists, and drug development professionals. The tabulated data, detailed experimental protocols, and visual representations of chemical pathways and workflows offer a comprehensive resource for understanding and utilizing this compound in various scientific and pharmaceutical applications. The information presented herein serves as a foundational reference for further research and development involving this compound.

References

An In-depth Technical Guide to Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-acetoxybenzoate, a significant organic compound with applications in the pharmaceutical and fragrance industries. The document details its chemical identity, including its CAS number and synonyms, and presents a thorough summary of its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via a two-step process involving Fischer esterification and acetylation is provided. Furthermore, this guide elucidates the compound's primary role as a prodrug of aspirin and salicylic acid, detailing its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is visualized through a signaling pathway diagram. A logical workflow for the synthesis and purification of this compound is also presented in a diagrammatic format.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 580-02-9[1]

  • Molecular Formula: C₁₀H₁₀O₄[1]

  • Molecular Weight: 194.18 g/mol [2]

Synonyms

This compound is known by several other names in scientific literature and commercial databases. These include:

  • Acetylsalicylic acid methyl ester[1][2]

  • Aspirin methyl ester[1]

  • Benzoic acid, 2-(acetyloxy)-, methyl ester[1]

  • Methyl acetylsalicylate[1]

  • Methyl o-Acetoxybenzoate[1]

  • Methyl rhodin[1]

  • Methylrhodine[1]

  • NSC 403847[1]

  • Salicylic acid acetate, methyl ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Physical State Colorless to pale yellow liquid[1]
Odor Pleasant, sweet[1]
Melting Point 51.5 °C[3]
Boiling Point 136 °C[3]
Density 1.177 g/cm³[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether); Limited solubility in water.[1]
Flash Point 121.4 °C[2]
Refractive Index 1.51[2]
LogP 1.39850[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from salicylic acid. The first step is the Fischer esterification of salicylic acid with methanol to produce methyl salicylate. The second step involves the acetylation of the phenolic hydroxyl group of methyl salicylate.

Step 1: Synthesis of Methyl Salicylate (Fischer Esterification)

This procedure is based on the well-established Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6]

  • Materials:

    • Salicylic acid

    • Methanol (excess)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for a period of 1-2 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent, and remove the excess methanol under reduced pressure to obtain crude methyl salicylate.

Step 2: Acetylation of Methyl Salicylate

This step involves the acetylation of the phenolic hydroxyl group of the synthesized methyl salicylate.

  • Materials:

    • Methyl salicylate (from Step 1)

    • Acetic anhydride

    • Pyridine or a catalytic amount of sulfuric acid

    • Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Place the crude methyl salicylate in a round-bottom flask with a magnetic stir bar.

    • Add an equimolar amount of acetic anhydride to the flask.

    • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

    • Stir the mixture at room temperature or with gentle heating for 1-2 hours.

    • After the reaction is complete, slowly add water to the flask to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound.

    • The crude product can be further purified by distillation or chromatography.

Mechanism of Action and Signaling Pathway

This compound serves as a prodrug for aspirin and subsequently salicylic acid.[2][7] Upon administration, it is hydrolyzed by esterases in the body to release these active metabolites. The primary pharmacological effect is derived from the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, by aspirin.[8][9]

The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent platelet aggregator and vasoconstrictor, leading to an antiplatelet effect.[8][10] The inhibition of COX-2 in inflamed tissues reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Signaling_Pathway cluster_prodrug Prodrug Activation cluster_cox_inhibition COX Inhibition cluster_downstream_effects Downstream Effects Methyl_2_acetoxybenzoate This compound Aspirin Aspirin (Acetylsalicylic Acid) Methyl_2_acetoxybenzoate->Aspirin Esterase Hydrolysis Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Deacetylation COX1 COX-1 Aspirin->COX1 Irreversible Inhibition COX2 COX-2 Aspirin->COX2 Irreversible Inhibition Thromboxane_A2 Thromboxane A2 Synthesis COX1->Thromboxane_A2 Catalyzes Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates

Caption: Signaling pathway of this compound as a prodrug.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Salicylic Acid + Methanol Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Esterification Methyl_Salicylate Methyl Salicylate (Crude) Esterification->Methyl_Salicylate Acetylation Acetylation (Acetic Anhydride, Catalyst) Methyl_Salicylate->Acetylation Crude_Product This compound (Crude) Acetylation->Crude_Product Workup Aqueous Workup (Wash with H₂O, NaHCO₃) Crude_Product->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Purification Final Purification (Distillation or Chromatography) Solvent_Removal->Final_Purification Pure_Product Pure this compound Final_Purification->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Structure and molecular formula of Methyl 2-acetoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester, is a derivative of acetylsalicylic acid.[1] With the molecular formula C₁₀H₁₀O₄, this compound holds significance as a potential prodrug and an important intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Its anti-inflammatory properties, stemming from its relationship to the renowned nonsteroidal anti-inflammatory drug (NSAID) aspirin, make it a subject of interest in drug development and inflammatory disease research.[1][2] This technical guide provides a comprehensive overview of the structure, molecular formula, physicochemical properties, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Chemical Structure and Molecular Formula

This compound is an ester characterized by an aromatic benzene ring substituted with an acetoxy group and a methyl ester group at positions 2 and 1, respectively.

Molecular Formula: C₁₀H₁₀O₄

Structure:

Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Benzoic acid, 2-(acetyloxy)-, methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 194.19 g/mol [3]
Appearance White to light yellow solid[3]
Melting Point 51.5 °C[4]
Boiling Point 136 °C[4]
Solubility Soluble in organic solvents like DMSO, PEG300, and Corn Oil.[2][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of acetylsalicylic acid (aspirin) with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Acetylsalicylic Acid

This protocol describes the synthesis of this compound from acetylsalicylic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Acetylsalicylic acid (aspirin)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stirring hotplate

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10.0 g of acetylsalicylic acid in 40 mL of methanol.

  • Slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle boil for 2 hours using a stirring hotplate.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A Acetylsalicylic Acid D Esterification (Reflux, 2 hours) A->D B Methanol B->D C Sulfuric Acid (Catalyst) C->D E Extraction with Dichloromethane D->E F Washing with NaHCO₃ E->F G Drying with Na₂SO₄ F->G H Solvent Evaporation G->H I This compound H->I

Synthesis workflow for this compound.

Analytical Protocols

Accurate quantification and characterization of this compound are crucial for research and quality control. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in bulk and formulated products.[5]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[5]

Sample Preparation:

  • Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound may be challenging due to its polarity. Derivatization can improve its volatility and thermal stability.[6]

Derivatization Protocol (Hydrolysis followed by Silylation):

  • Alkaline Hydrolysis: Cleave the ester bond by saponification with an alkaline solution to yield methyl salicylate and acetate.

  • Silylation: The resulting hydroxyl group of methyl salicylate can be derivatized using a silylating agent (e.g., BSTFA) to increase volatility.

GC-MS Conditions (for the derivatized analyte):

ParameterSpecification
GC System Standard GC with a mass selective detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: δ 7.0-8.0 ppm (multiplets, 4H)

  • Methyl Ester Protons: δ ~3.9 ppm (singlet, 3H)

  • Acetoxy Methyl Protons: δ ~2.3 ppm (singlet, 3H)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Ester Carbonyls: δ ~165-170 ppm

  • Aromatic Carbons: δ ~120-150 ppm

  • Methyl Ester Carbon: δ ~52 ppm

  • Acetoxy Methyl Carbon: δ ~21 ppm

Mechanism of Action and Signaling Pathway

This compound is considered a prodrug of aspirin.[1] Its primary mechanism of action is believed to involve its hydrolysis to salicylate derivatives, which then inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

Signaling_Pathway cluster_hydrolysis Prodrug Activation cluster_pathway Cyclooxygenase (COX) Pathway Prodrug This compound Active Salicylate Derivative Prodrug->Active Hydrolysis COX COX-1 & COX-2 Active->COX Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Proposed mechanism of action for this compound.

Conclusion

This compound is a compound with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its structure, properties, synthesis, and analysis, along with its proposed mechanism of action. The provided protocols offer a solid foundation for researchers and drug development professionals working with this molecule. Further investigation into its specific pharmacological profile and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Solubility of Methyl 2-Acetoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-acetoxybenzoate (also known as methyl acetylsalicylate or aspirin methyl ester) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both qualitative and quantitative insights into the compound's solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

PropertyValueSource
CAS Number 580-02-9N/A
Molecular Formula C₁₀H₁₀O₄N/A
Molecular Weight 194.18 g/mol N/A
Melting Point 51.5 °C[1]
Boiling Point 136 °C[1]
Appearance Colorless to pale yellow liquid or solid[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common, pure organic solvents is not extensively available in publicly accessible literature. However, data from studies on solvent systems for in vivo research and information on the closely related compound, acetylsalicylic acid (aspirin), provide valuable insights.

Table 1: Quantitative Solubility of this compound in Mixed Organic Solvents

This data is derived from protocols for preparing solutions for biological research.

Solvent SystemSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Dimethyl Sulfoxide (DMSO)100 mg/mL (ultrasonication may be required)[3]

Table 2: Quantitative Solubility of Acetylsalicylic Acid (Aspirin) in Organic Solvents

Due to the structural similarity between this compound and acetylsalicylic acid, the following data for aspirin can be used as a reasonable estimate for the solubility of its methyl ester.

SolventSolubility (mg/mL)
Ethanol~80 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)~41 mg/mL[4][5]
Dimethyl Formamide (DMF)~30 mg/mL[4][5]

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

  • Soluble in: Common organic solvents such as ethanol and ether.[2]

  • Limited Solubility in: Water.[2] The hydrophobic nature of the aromatic ring and the ester groups contribute to its low aqueous solubility.

The principle of "like dissolves like" is applicable. The ester and acetyl groups in this compound allow for interactions with a variety of polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following gravimetric method is a standard and reliable approach for determining the solubility of a solid solute like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Isothermal filtration system (e.g., syringe filters, 0.45 µm)

  • Glass vials with screw caps

  • Spatula and weighing paper

  • Pipettes and volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

    • Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the mass of the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once all the solvent has evaporated and a constant weight is achieved, record the final mass of the vial containing the solute residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or grams of solute per 100 g of solvent ( g/100 g).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution start->prep_solution equilibrate Equilibrate at Constant Temperature prep_solution->equilibrate separate Separate Solid and Liquid Phases (Filtration) equilibrate->separate analyze Analyze Solute Concentration in Liquid Phase (Gravimetric) separate->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

Methyl 2-Acetoxybenzoate: A Technical Whitepaper on its Role as an Aspirin Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, or acetylsalicylic acid, is a cornerstone in the management of pain, inflammation, and cardiovascular disease. However, its clinical utility is often limited by its gastrointestinal (GI) toxicity, which is primarily attributed to the direct irritation of the gastric mucosa by the carboxylic acid moiety and the systemic inhibition of protective prostaglandins. Methyl 2-acetoxybenzoate, a methyl ester prodrug of aspirin, represents a promising strategy to mitigate this GI toxicity. By masking the carboxylic acid group, this prodrug is designed to bypass the stomach in its active form, thereby reducing local irritation. Following absorption, it is hypothesized to undergo hydrolysis to release the active aspirin. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and a summary of its biological evaluation, offering a valuable resource for researchers in the field of drug development.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely utilized class of therapeutics, with aspirin being one of the most recognized members. The therapeutic effects of aspirin are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins and thromboxanes.[1][2] However, the presence of a carboxylic acid group in the aspirin molecule is a major contributor to the dose-dependent gastrointestinal side effects, including ulceration and bleeding.[3][4]

Prodrug strategies offer a viable approach to improve the therapeutic index of parent drugs by masking the functional groups responsible for undesirable side effects. In the case of aspirin, esterification of the carboxylic acid group to form a prodrug like this compound is intended to decrease direct gastric irritation.[5][6] This prodrug is expected to be absorbed in the small intestine and subsequently hydrolyzed by esterases in the plasma and tissues to release aspirin, which can then exert its systemic therapeutic effects.[7] This guide delves into the technical aspects of this compound as an aspirin prodrug.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the readily available starting material, salicylic acid. The first step involves the esterification of the carboxylic acid group of salicylic acid with methanol to yield methyl salicylate. The subsequent step is the acetylation of the phenolic hydroxyl group of methyl salicylate to produce the final product, this compound.

Experimental Protocol: Synthesis of Methyl Salicylate (Intermediate)

This protocol is based on the Fischer esterification of salicylic acid.[7][8]

Materials:

  • Salicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve salicylic acid (e.g., 0.65 g) in an excess of methanol (e.g., 10.0 mL).[8]

  • With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.75 mL).[8]

  • Attach a reflux condenser and heat the mixture to a gentle boil for approximately 75 minutes.[8]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane (e.g., 1 mL) and a 5% sodium bicarbonate solution (e.g., 5 mL) to neutralize the excess acid. Shake gently, venting frequently.[7]

  • Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield crude methyl salicylate.

Experimental Protocol: Synthesis of this compound

This protocol describes the acetylation of the phenolic hydroxyl group of methyl salicylate.

Materials:

  • Methyl salicylate

  • Acetic anhydride

  • Pyridine (catalyst) or a few drops of concentrated sulfuric acid

  • Ice-cold water

  • Round-bottom flask

  • Stirring hotplate

  • Büchner funnel and flask

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask, combine methyl salicylate with an excess of acetic anhydride.

  • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Heat the mixture gently (e.g., 50-60 °C) with continuous stirring for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker of ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals and characterize them using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Mechanism of Action

Prodrug Activation and Aspirin Release

This compound is designed to be pharmacologically inactive until it is hydrolyzed in the body. The ester linkage is susceptible to cleavage by esterase enzymes present in the plasma and various tissues.[7] This enzymatic hydrolysis is expected to yield aspirin (acetylsalicylic acid) and methanol as the primary metabolites. The released aspirin is then responsible for the therapeutic effects.

Prodrug This compound (Absorbed in Small Intestine) Aspirin Aspirin (Active Drug) Prodrug->Aspirin Esterase Hydrolysis Methanol Methanol Prodrug->Methanol Esterase Hydrolysis

Fig. 1: Prodrug activation pathway of this compound.
Pharmacological Action of Released Aspirin

Once released, aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible acetylation of a serine residue in the active site of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This acetylation blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The antiplatelet effect of aspirin is due to the irreversible inhibition of COX-1 in platelets, leading to a reduction in the synthesis of thromboxane A2, a potent platelet aggregator.[9]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Inhibition Aspirin->COX2 Inhibition

Fig. 2: Aspirin's mechanism of action on the COX pathway.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the pharmacokinetic profile can be inferred from its structure and the known metabolism of similar compounds. As a more lipophilic ester of aspirin, it is expected to be readily absorbed from the gastrointestinal tract. Following absorption, it would undergo rapid first-pass metabolism and systemic hydrolysis to aspirin and methanol. The subsequent pharmacokinetics would likely mirror that of aspirin and its primary metabolite, salicylic acid.

Table 1: Comparative Pharmacokinetic Parameters of Aspirin and Salicylic Acid (for reference)

ParameterAspirinSalicylic AcidReference
Bioavailability ~68% (as intact aspirin)-[7]
Protein Binding 80-90%50-80%[10]
Metabolism Rapidly hydrolyzed to salicylic acidHepatic conjugation[7][10]
Half-life (t½) ~20 minutesDose-dependent (2-3 hours at low doses)[7]
Excretion Renal (as metabolites)Renal[10]

Pharmacodynamics

The pharmacodynamic effects of this compound are contingent on its conversion to aspirin. Therefore, its anti-inflammatory, analgesic, and antiplatelet activities are expected to be comparable to those of aspirin, assuming equivalent systemic exposure to the active drug.

In Vitro COX Inhibition

Table 2: IC50 Values of Common NSAIDs for COX-1 and COX-2 (for reference)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Aspirin ----
Ibuprofen 12800.15[11]
Diclofenac 0.0760.0262.9[11]
Celecoxib 826.812[11]
Indomethacin 0.00900.310.029[11]

Note: Specific IC50 values for aspirin can vary depending on the assay conditions.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is limited, studies on related salicylate derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models.[12]

Gastrointestinal Safety Profile

The primary rationale for the development of this compound is to improve the gastrointestinal safety profile of aspirin. By masking the carboxylic acid group, the prodrug is expected to cause less direct irritation to the gastric mucosa. Studies on other aspirin prodrugs with esterified carboxylic acid groups have shown a significant reduction in ulcerogenic activity compared to the parent drug.[6]

Experimental Protocol: Assessment of Gastric Ulcerogenic Activity in Rats

This protocol is a standard method for evaluating the gastric toxicity of NSAIDs.[1][8]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • Aspirin (positive control)

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Dissecting microscope

  • Ulcer scoring scale

Procedure:

  • Fast the rats for 24-36 hours prior to drug administration, with free access to water.[1]

  • Administer this compound, aspirin (e.g., 500 mg/kg), or vehicle orally to different groups of rats.[1]

  • Sacrifice the animals 6 hours after drug administration.[1]

  • Remove the stomachs and open them along the greater curvature.

  • Gently rinse the stomachs with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers and other lesions using a dissecting microscope.

  • Score the severity of the gastric lesions based on a predefined scale (e.g., number and size of ulcers).

  • Calculate the ulcer index for each group and compare the results statistically.

cluster_0 Drug Administration cluster_1 Evaluation Fasted_Rats Fasted Rats Oral_Dosing Oral Administration (Prodrug, Aspirin, Vehicle) Fasted_Rats->Oral_Dosing Sacrifice Sacrifice (after 6h) Oral_Dosing->Sacrifice Stomach_Removal Stomach Removal & Opening Sacrifice->Stomach_Removal Mucosal_Examination Mucosal Examination (Dissecting Microscope) Stomach_Removal->Mucosal_Examination Ulcer_Scoring Ulcer Scoring & Index Calculation Mucosal_Examination->Ulcer_Scoring

Fig. 3: Workflow for assessing gastric ulcerogenic activity.

Analytical Methodology

The development and validation of a robust analytical method is crucial for the pharmacokinetic and metabolic studies of this compound. A high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection would be suitable for the simultaneous quantification of the prodrug and its primary metabolites, aspirin and salicylic acid, in biological matrices such as plasma.

Proposed HPLC Method Development

A reverse-phase HPLC method could be developed based on existing methods for aspirin and salicylic acid analysis.[13][14]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or acetic acid).

  • Detection: UV detection at a wavelength suitable for all three analytes (e.g., around 237 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS).[13][14]

Sample Preparation:

  • Protein precipitation with acetonitrile followed by centrifugation.[13]

  • Alternatively, liquid-liquid extraction or solid-phase extraction for cleaner samples.[14]

  • Addition of an internal standard is essential for accurate quantification.

  • Inhibition of esterase activity in plasma samples immediately after collection is critical to prevent ex vivo hydrolysis of the prodrug and aspirin. This can be achieved by adding an esterase inhibitor like physostigmine or by immediate acidification and freezing of the samples.[13][14]

Conclusion and Future Directions

This compound holds theoretical promise as a safer aspirin prodrug with the potential to reduce gastrointestinal toxicity. The synthesis is straightforward, and the mechanism of action relies on well-understood metabolic pathways. However, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profile, along with a direct comparison of its gastrointestinal safety relative to aspirin in preclinical models, is necessary to validate its therapeutic potential. Future research should focus on obtaining quantitative data on its absorption, distribution, metabolism, and excretion, as well as its in vitro potency and in vivo efficacy and safety. Such studies will be instrumental in determining the clinical viability of this compound as a next-generation aspirin therapeutic.

References

A Technical Guide to the Biological Activity of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Methyl 2-acetoxybenzoate, also known as Methyl Acetylsalicylate. It details its mechanism of action as a prodrug, its primary pharmacological effects, and the standard experimental protocols used to evaluate its efficacy.

Introduction and Mechanism of Action

This compound (CAS 580-02-9) is the methyl ester of acetylsalicylic acid. It is widely recognized as a prodrug, meaning it is biologically inactive in its initial form and must undergo metabolic conversion to exert its therapeutic effects.[1][2][3] Its primary application in medicine is as a topical analgesic and anti-inflammatory agent.

Metabolic Activation: Hydrolysis

The biological activity of this compound is contingent upon its hydrolysis. Upon administration, particularly through the skin or after systemic absorption, it is rapidly metabolized by esterase enzymes present in plasma, the liver, and other tissues.[4][5] This enzymatic action cleaves the ester bonds, yielding its primary active metabolite, salicylic acid , and methanol.[6][7]

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The pharmacological effects are mediated by its active metabolite, salicylic acid. Salicylic acid is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8]

  • COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators like cytokines and growth factors.[9]

By inhibiting COX enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins (such as PGE₂, PGI₂) and thromboxanes.[10][11][12][13] Since prostaglandins are key mediators of inflammation, pain, and fever, their reduced synthesis leads to the compound's therapeutic effects. While acetylsalicylic acid (aspirin) acetylates the COX enzyme for irreversible inhibition, salicylic acid acts as a competitive, reversible inhibitor.[8][14]

G cluster_activation Metabolic Activation cluster_pathway COX Signaling Pathway cluster_inhibition Inhibition M2A This compound (Prodrug) SA Salicylic Acid (Active Metabolite) M2A->SA Hydrolysis (Esterases in plasma, liver, skin) MeOH Methanol COX COX-1 & COX-2 Enzymes SA->COX AA Arachidonic Acid AA->COX PGs Prostaglandins (PGE₂, etc.) Thromboxanes COX->PGs Inhibit X

Metabolic activation and mechanism of action of this compound.

Pharmacological Effects & Quantitative Data

The inhibition of prostaglandin synthesis results in three primary pharmacological activities: anti-inflammatory, analgesic, and antiplatelet effects. Quantitative data for the active metabolite, salicylic acid, and related standard drugs are summarized below.

Anti-inflammatory Activity

By reducing the levels of pro-inflammatory prostaglandins at the site of injury, salicylic acid diminishes key signs of inflammation, including edema, vasodilation, and pain. This effect is most pronounced in models of acute inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Salicylic Acid

Enzyme Compound IC₅₀ Assay Conditions Reference(s)
COX-2 Sodium Salicylate 5 µg/mL IL-1β-induced COX-2 in human A549 cells; PGE₂ release [8][14]
COX-2 Sodium Salicylate >100 µg/mL IL-1β-induced COX-2 in human A549 cells with 30 µM exogenous arachidonic acid [8][14]
COX-2 Aspirin 5.35 µM LPS-induced COX-2 in RAW 264.7 macrophages; PGE₂ synthesis [15]
COX-2 Celecoxib 0.08 µM Ovine COX-1 and human recombinant COX-2 [16]

| COX-1 | Celecoxib | 9.4 µM | Ovine COX-1 and human recombinant COX-2 |[16] |

Note: The inhibitory activity of salicylate is highly dependent on the concentration of the substrate, arachidonic acid.

Analgesic Activity

The pain-relieving effect is primarily due to the peripheral inhibition of prostaglandin production, which prevents the sensitization of nociceptors (pain receptors) to chemical and mechanical stimuli.

Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test (Mice)

Compound Dose (mg/kg) Writhing Inhibition (%) Reference(s)
Test Compound 1 100 78% [17]
Test Compound 2 50 83.05% [18]
Test Compound 3 20 86.00% [19]
Diclofenac Sodium 10 76-91% [17]

| Aceclofenac | 25 | 85.59% |[18] |

Note: Data for various test compounds from literature are presented to illustrate typical results from this assay.

Antiplatelet Activity

Inhibition of COX-1 in platelets by salicylates reduces the synthesis of Thromboxane A₂, a potent promoter of platelet aggregation. This leads to a decreased tendency for blood clot formation.

Table 3: Comparative In Vitro Antiplatelet Activity | Inducer | Compound | Concentration | Inhibition (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Arachidonic Acid (AA) | Test Compound | 150 µM | 80.8% |[20] | | Arachidonic Acid (AA) | Acetylsalicylic Acid (ASA) | 150 µM | 80.0% |[20] | | Adenosine Diphosphate (ADP) | Test Compound | 150 µM | 61.1% |[20] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and similar non-steroidal anti-inflammatory drugs (NSAIDs).

G A 1. Animal Acclimatization & Grouping (e.g., n=6 per group: Vehicle, Test Drug, Standard) B 2. Baseline Paw Volume Measurement (Using a plethysmometer) A->B C 3. Drug Administration (Oral or IP, 30-60 min before induction) B->C D 4. Induction of Inflammation (Subplantar injection of 1% Carrageenan) C->D E 5. Post-Treatment Paw Volume Measurement (At hourly intervals, e.g., 1, 2, 3, 4 hours) D->E F 6. Data Calculation & Analysis (Calculate % inhibition vs. vehicle control) E->F

Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 or COX-2. The peroxidase component reduces PGG₂ to PGH₂. A colorimetric or fluorometric probe is used to detect the activity, which decreases in the presence of an inhibitor.

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric probe (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine).

    • Test compound (this compound/Salicylic acid) and reference inhibitor (e.g., Celecoxib).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, heme, and the probe.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include wells for a positive control (known inhibitor) and a vehicle control (no inhibitor).

    • Add the COX enzyme (COX-1 or COX-2) to all wells except the blank.

    • Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[21]

Protocol: Carrageenan-Induced Paw Edema (In Vivo)
  • Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates anti-inflammatory activity.[22][23]

  • Materials:

    • Wistar rats or Swiss albino mice.

    • 1% (w/v) λ-Carrageenan solution in sterile saline.

    • Test compound and reference drug (e.g., Indomethacin).

    • Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Digital plethysmometer or calipers.

    • Administration tools (oral gavage needles, syringes).

  • Procedure:

    • Acclimatize animals for at least one week. Fast animals overnight before the experiment but allow access to water.

    • Randomly divide animals into groups (n=6): Vehicle Control, Positive Control (Indomethacin), and Test Groups (different doses of this compound).

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

    • After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[24][25]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[24]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] × 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Protocol: Acetic Acid-Induced Writhing Test (In Vivo)
  • Principle: Intraperitoneal injection of an irritant like acetic acid induces a visceral pain response characterized by abdominal constrictions and stretching (writhing). This response is mediated by the local release of prostaglandins and other inflammatory mediators. A reduction in the number of writhes indicates a peripherally acting analgesic effect.[26][27]

  • Materials:

    • Swiss albino mice.

    • 0.6% (v/v) Acetic acid solution.

    • Test compound and reference drug (e.g., Aspirin or Diclofenac).

    • Vehicle (e.g., normal saline).

    • Observation chambers, stopwatch.

  • Procedure:

    • Acclimatize and group the mice as described in the paw edema model.

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

    • After a 30-45 minute absorption period, inject each mouse intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).

    • Immediately place each mouse in an individual observation chamber.

    • After a latency period of 5 minutes, count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 10 or 15-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(W_c - W_t) / W_c] × 100

      • Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.[28]

Conclusion

This compound serves as an effective prodrug, delivering its active metabolite, salicylic acid, to exert well-characterized biological effects. Its primary mechanism of action via the inhibition of COX-1 and COX-2 enzymes translates into significant anti-inflammatory, analgesic, and antiplatelet activities. The experimental protocols detailed herein represent the standard, validated methods for quantifying these effects, providing a robust framework for the preclinical evaluation of this and other novel NSAIDs in drug discovery and development.

References

A Technical Guide to Methyl 2-acetoxybenzoate for Database Searching and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester. It is tailored for researchers, scientists, and drug development professionals, offering key data for database searching, understanding its mechanism of action, and practical experimental protocols.

Core Chemical Identifiers for Database Searching

For effective database searching and unambiguous identification, the International Chemical Identifier (InChI) and its compact version, the InChIKey, are essential.

The standard InChIKey for this compound is ONWPLBKWMAUFGZ-UHFFFAOYSA-N .[1][2][3][4]

Additional key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name methyl 2-acetyloxybenzoate[1]
InChI InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3[1][2][3]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)OC[1]
CAS Number 580-02-9[5]
Molecular Formula C10H10O4[5]
Synonyms Methyl acetylsalicylate, Aspirin methyl ester, Methyl o-acetoxybenzoate[2][5]

Physicochemical Properties

A summary of key physicochemical properties is crucial for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 194.18 g/mol [1]
Melting Point 50-51.5 °C[3][6]
Boiling Point 254.9 °C at 760 mmHg[6]
Flash Point 121.4 °C[6]
LogP 1.39850[6]
Solubility Soluble in organic solvents like DMSO, ethanol, and ether; limited solubility in water.[5][7]

Biological Activity and Mechanism of Action

This compound is recognized as a safe and simple anti-inflammatory prodrug of aspirin.[6][7][8] Its therapeutic effects are realized after it is hydrolyzed, either chemically or enzymatically, to its active metabolites, which include salicylic acid.[6][9] The primary mechanism of action of its active form, acetylsalicylic acid (aspirin), is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2]

By acetylating a serine residue in the active site of COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.[1][2][3] This inhibition leads to the well-known anti-inflammatory, analgesic (pain relief), antipyretic (fever reduction), and antiplatelet effects associated with aspirin.[1][2][4]

Signaling Pathway: Aspirin's Inhibition of the COX Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Thromboxanes Thromboxanes COX_Enzymes->Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Aspirin Aspirin (Active Metabolite) Aspirin->COX_Enzymes Irreversible Inhibition (Acetylation)

Caption: Mechanism of action of aspirin via irreversible inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

Hydrolysis of this compound

The conversion of the prodrug to its active form is a critical experimental step. This can be achieved through chemical or enzymatic hydrolysis.

A. Chemical Hydrolysis (Base-Catalyzed)

This protocol is adapted from the hydrolysis of the structurally similar methyl salicylate and outlines a general procedure.[10][11][12]

  • Dissolution : Dissolve this compound in a suitable solvent such as ethanol.

  • Saponification : Add an aqueous solution of a strong base (e.g., 2M Sodium Hydroxide) to the flask. A typical molar ratio of base to ester is 7:1 to ensure complete reaction.[11]

  • Reflux : Heat the mixture under reflux for approximately 15-30 minutes to drive the hydrolysis to completion.

  • Acidification : After cooling the reaction mixture, carefully add a strong acid (e.g., 2M Hydrochloric Acid or 2N Sulfuric Acid) until the solution is acidic (pH < 2), which protonates the salicylate salt.[10][11]

  • Isolation : The resulting salicylic acid precipitate is collected by vacuum filtration.

  • Purification : The crude product can be purified by recrystallization from hot water to yield the final product.

B. Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis offers a milder and often more specific alternative to chemical methods.

  • Enzyme Selection : Lipase B from Candida antarctica is an effective catalyst for this transformation.[13]

  • Reaction Setup : Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and tert-butanol).

  • Hydrolysis : Add the lipase to the solution and stir the mixture at a controlled temperature (e.g., room temperature or 0°C) for a set period (e.g., 1 hour).[13]

  • Monitoring : The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup : Once the reaction is complete, the enzyme can be filtered off, and the product can be isolated from the filtrate after solvent removal and appropriate purification steps.

Hydrolysis_Workflow cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis start_chem Start: This compound step1_chem Add NaOH (aq) & Ethanol start_chem->step1_chem step2_chem Heat under Reflux (15-30 min) step1_chem->step2_chem step3_chem Cool & Acidify (HCl or H2SO4) step2_chem->step3_chem step4_chem Filter Precipitate step3_chem->step4_chem end_chem End: Salicylic Acid step4_chem->end_chem start_enz Start: This compound step1_enz Dissolve in Organic Solvent start_enz->step1_enz step2_enz Add Lipase & Stir step1_enz->step2_enz step3_enz Monitor by HPLC/TLC step2_enz->step3_enz step4_enz Filter Enzyme & Isolate step3_enz->step4_enz end_enz End: Salicylic Acid step4_enz->end_enz

Caption: General experimental workflows for chemical and enzymatic hydrolysis.

Preparation of Formulations for In Vivo Experiments

For animal studies, preparing a clear and stable solution is critical. The following protocols yield clear solutions with a solubility of at least 2.5 mg/mL (12.87 mM).[7] It is recommended to prepare working solutions freshly on the day of use.[7]

ProtocolSolvent 1 (10%)Solvent 2Solvent 3Solvent 4
1 DMSO40% PEG3005% Tween-8045% Saline
2 DMSO90% (20% SBE-β-CD in Saline)--
3 DMSO90% Corn Oil--

Detailed Procedure (Example using Protocol 1 for 1 mL total volume):

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

  • Take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

InVivo_Prep_Workflow start Start: This compound (Solid) step1 Dissolve in DMSO to create Stock Solution start->step1 Step 1 step2 Add PEG300 (Co-solvent) step1->step2 Step 2 step3 Add Tween-80 (Surfactant) step2->step3 Step 3 step4 Add Saline (Aqueous Vehicle) step3->step4 Step 4 end End: Clear Working Solution (≥ 2.5 mg/mL) step4->end

Caption: Workflow for preparing an in vivo formulation using a multi-component solvent system.

References

Methyl 2-acetoxybenzoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is an organic compound with the CAS number 580-02-9.[1][2] It is a derivative of salicylic acid and finds application in the synthesis of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory and research setting. Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS) from major suppliers, this guide has been compiled from available data sources. Contradictory information exists regarding its hazard classification, and this guide will present the available data with appropriate context.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the hazardous properties of this compound. The GHS information provided by one company from one notification to the ECHA C&L Inventory indicates the following classification:

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: PubChem[3]

It is important to note that some sources state that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard and does not appear to be overly harmful.[4] However, given the GHS classification from a regulatory inventory, it is prudent to handle this compound with the precautions outlined in this guide.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number 580-02-9[1][2][5][6]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.19 g/mol [1]
Appearance White to almost white powder or crystal[5]
Melting Point 47.0 to 51.0 °C[5]
Boiling Point 136 °C at 9 mmHg[5]
Solubility Soluble in Methanol[5]
Flash Point 121.4ºC[7]

One source describes the substance as "Highly Flammable"[7], which is inconsistent with a flash point of 121.4°C. Therefore, this classification should be treated with caution, and as a combustible solid, it should be kept away from ignition sources.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is below 15°C in a cool and dark place.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

A clear and practiced protocol for managing accidental releases is essential.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

    • For large spills, cordon off the area and follow emergency procedures.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: As a combustible solid, it may burn in a fire, producing irritating or toxic gases (e.g., carbon monoxide, carbon dioxide).

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.

Diagrams

Logical Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Emergency_Response Emergency Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small & Manageable? Assess->SmallSpill DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Yes ContactEmergency Contact Emergency Services SmallSpill->ContactEmergency No Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Carefully Sweep/Scoop Up and Place in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

First Aid Response to Exposure

First_Aid_Workflow cluster_Exposure Exposure Event cluster_Routes Routes of Exposure & Immediate Actions cluster_Procedures First Aid Procedures cluster_Medical_Attention Medical Attention Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Contaminated_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Contaminated_Clothing Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin Wash Skin with Soap & Water Remove_Contaminated_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: First aid procedures for different routes of exposure to this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using and follow all applicable safety regulations.

References

Spectroscopic Analysis of Methyl 2-acetoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Methyl 2-acetoxybenzoate, an aspirin prodrug with applications in pharmaceuticals.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.34singlet3H-OCOCH₃
3.51singlet3H-COOCH₃
7.11doublet of doublets1HAr-H
7.30-7.34multiplet1HAr-H
7.55-7.57multiplet1HAr-H
8.06doublet of doublets1HAr-H

Data sourced from a 400 MHz spectrum in CDCl₃.[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
20.9-OC OC H₃
57.8-COOC H₃
91.2Ar-C
122.9Ar-C H
123.9Ar-C H
126.0Ar-C H
131.9Ar-C H
134.2Ar-C
150.9Ar-C -O
166.9-C OOCH₃
169.7-OC OCH₃

Data sourced from a 100 MHz spectrum in CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Description
2990, 2860C-H stretching (aliphatic)
1740, 1718C=O stretching (ester carbonyls)
1610C=C stretching (aromatic)
1459C-H bending (aliphatic)
1310C-O stretching
1180C-O stretching

Data obtained from a neat sample.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 194.

Expected Fragmentation Pattern

While a specific mass spectrum for this compound was not found, a plausible fragmentation pattern can be predicted based on the structure and common fragmentation of similar compounds.[4][5] The molecular ion can undergo fragmentation to produce characteristic ions.

m/zPossible Fragment Ion
194[C₁₀H₁₀O₄]⁺ (Molecular Ion)
152[M - CH₂CO]⁺
121[M - COOCH₃ - CH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] The solvent should be filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[6] The final sample height in the tube should be around 4-5 cm.[6]

  • ¹H NMR Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the magnet's temperature.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a small number of scans are sufficient.[9]

  • ¹³C NMR Acquisition :

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time (e.g., 30 minutes or more) are generally required to obtain a spectrum with a good signal-to-noise ratio.[8][9]

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal.[10]

IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like this compound, several methods can be used:

  • Thin Film from Solution :

    • Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent like acetone or methylene chloride.[11]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

  • KBr Pellet :

    • Grind a few milligrams of the sample with dry potassium bromide (KBr).[12]

    • Press the mixture under high pressure to form a transparent pellet.[12]

  • Acquisition :

    • Obtain a background spectrum of the empty sample holder or the pure salt plate/KBr pellet.[13]

    • Place the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Introduction : The sample can be introduced into the mass spectrometer in several ways, including direct infusion or via a gas chromatograph (GC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable method.

  • Ionization : Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing it to ionize and fragment.[4][14]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][14]

  • Detection : A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[15]

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Thin_Film Thin Film Preparation (IR) Sample->Thin_Film Vaporization Vaporization & Introduction (MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Thin_Film->IR MS Mass Spectrometer Vaporization->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, from salicylic acid. This compound is an ester prodrug of aspirin and serves as an important compound in pharmaceutical research for its anti-inflammatory and analgesic properties.[1][2] The synthesis is presented as a two-step process: (1) Fischer esterification of salicylic acid with methanol to produce methyl salicylate, and (2) subsequent acetylation of the phenolic hydroxyl group of methyl salicylate using acetic anhydride. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing detailed methodologies, data presentation, and workflow visualizations.

Introduction

This compound is the methyl ester of acetylsalicylic acid (aspirin). It is an anti-inflammatory agent that can be hydrolyzed chemically or enzymatically to methyl salicylate (oil of wintergreen).[1][2] The synthesis from salicylic acid is a fundamental example of multi-step organic synthesis, involving two key reactions: esterification and acetylation. Salicylic acid possesses two functional groups that can be modified: a carboxylic acid and a phenolic hydroxyl group.[3] This protocol details a reliable pathway to selectively modify both groups to yield the target compound.

Chemical Reaction Pathway:

The overall synthesis transforms salicylic acid into this compound in two sequential steps.

G Two-Step Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation Salicylic_Acid Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid->Methyl_Salicylate  Heat (Reflux) Methyl_Salicylate_2 Methyl Salicylate Methanol Methanol (CH3OH) Methanol->Salicylic_Acid H2SO4_1 H2SO4 (cat.) H2SO4_1->Salicylic_Acid Final_Product This compound Methyl_Salicylate_2->Final_Product  Heat Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Methyl_Salicylate_2 H2SO4_2 H2SO4 (cat.) H2SO4_2->Methyl_Salicylate_2

Caption: Reaction pathway for the synthesis of this compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

ReagentFormulaMolar Mass ( g/mol )ConcentrationHazards
Salicylic AcidC₇H₆O₃138.12>99%Irritant
MethanolCH₃OH32.04AnhydrousFlammable, Toxic
Sulfuric AcidH₂SO₄98.0898% (conc.)Corrosive, Oxidizer
Acetic Anhydride(CH₃CO)₂O102.09>98%Corrosive, Lachrymator
DichloromethaneCH₂Cl₂84.93ACS GradeCarcinogen
Sodium BicarbonateNaHCO₃84.01Saturated Sol.Mild Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04GranularHygroscopic

Experimental Protocols

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Acetic anhydride and concentrated sulfuric acid are highly corrosive and must be handled with extreme care.[4]

This step converts salicylic acid to its methyl ester via an acid-catalyzed reaction with methanol.[5][6]

  • Reaction Setup: Place 6.5 g (approx. 0.047 mol) of salicylic acid and 100 mL of methanol into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Stir the mixture until the salicylic acid is fully dissolved.

  • Catalyst Addition: While stirring, carefully and slowly add 7.5 mL of concentrated sulfuric acid to the solution. An exothermic reaction will occur.

  • Reflux: Attach a water-cooled condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 75 minutes.[3][6]

  • Cooling & Extraction: After the reflux period, allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water and 50 mL of dichloromethane (CH₂Cl₂).

  • Washing: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower organic layer into a clean flask. Wash the organic layer sequentially with 100 mL of water and 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the dichloromethane using a rotary evaporator to yield crude methyl salicylate as an oil with a characteristic wintergreen scent.[7]

This step acetylates the phenolic hydroxyl group of methyl salicylate to form the final product.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine the crude methyl salicylate from Step 1 with 15 mL of acetic anhydride.

  • Catalyst Addition: Carefully add 10-12 drops of concentrated sulfuric acid to the mixture while swirling.[8]

  • Heating: Gently heat the flask in a water bath maintained at approximately 70-80°C for 15-20 minutes.[7]

  • Hydrolysis of Excess Anhydride: Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 100 mL of cold water to the flask to hydrolyze the excess acetic anhydride.[4]

  • Crystallization: Place the flask in an ice bath to induce crystallization of the product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can initiate the process.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the final mass and calculate the overall percentage yield. Characterize the product by measuring its melting point (literature: 135°C for acetylsalicylic acid, the ester may differ) and obtaining spectroscopic data (IR, NMR).[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G Start Start: Reagents Step1_Setup Step 1: Dissolve Salicylic Acid in Methanol Start->Step1_Setup Step1_Catalyst Add H2SO4 Catalyst Step1_Setup->Step1_Catalyst Step1_Reflux Reflux for 75 min Step1_Catalyst->Step1_Reflux Step1_Workup Extraction & Washing (H2O, NaHCO3) Step1_Reflux->Step1_Workup Step1_Dry Dry & Evaporate Solvent Step1_Workup->Step1_Dry Intermediate Crude Methyl Salicylate Step1_Dry->Intermediate Step2_Setup Step 2: Combine Methyl Salicylate & Acetic Anhydride Intermediate->Step2_Setup Step2_Catalyst Add H2SO4 Catalyst Step2_Setup->Step2_Catalyst Step2_Heat Heat in Water Bath (70-80°C, 20 min) Step2_Catalyst->Step2_Heat Step2_Quench Quench with Cold Water Step2_Heat->Step2_Quench Step2_Crystallize Induce Crystallization (Ice Bath) Step2_Quench->Step2_Crystallize Step2_Isolate Vacuum Filtration & Washing Step2_Crystallize->Step2_Isolate Step2_Dry Dry Final Product Step2_Isolate->Step2_Dry End Final Product: This compound Step2_Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Data Summary and Expected Results

Quantitative data for a typical synthesis run is summarized below. Yields are indicative and may vary based on experimental conditions and technique.

ParameterValueNotes
Step 1: Esterification
Mass of Salicylic Acid6.5 gLimiting reagent for the first step.
Volume of Methanol100 mLUsed in excess to drive equilibrium.[3]
Theoretical Yield (Methyl Salicylate)7.15 gCalculated based on salicylic acid input.
Typical Experimental Yield5.5 - 6.5 g~77-90% yield.
Step 2: Acetylation
Volume of Acetic Anhydride15 mLUsed in excess.
Theoretical Yield (Final Product)8.0 - 9.2 gBased on the experimental yield from Step 1.
Typical Overall Yield6.0 - 7.8 g~65-85% yield for the second step.
Melting Point~38-40 °CExpected range for pure product.
AppearanceWhite Crystalline Solid[10]

Purity Assessment

The purity of the final product can be assessed using the Ferric Chloride test, which detects the presence of unreacted phenolic hydroxyl groups.

  • Preparation: Prepare three test tubes. In the first, place a few crystals of the starting material, salicylic acid. In the second, place a few crystals of your final product. The third will be a control.

  • Test: Add 1 mL of ethanol and 2 drops of 1% ferric chloride (FeCl₃) solution to each tube.

  • Observation: A deep purple color indicates the presence of a phenolic group. The salicylic acid tube should turn purple. A pure sample of this compound should show no significant color change, indicating successful acetylation of the hydroxyl group.[9]

References

Application Notes and Protocols for the Synthesis of Methyl 2-Acetoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 2-Acetoxybenzoate, commonly known as methyl salicylate or oil of wintergreen, through the Fischer esterification of salicylic acid with methanol.[1] This acid-catalyzed esterification is a classic and efficient method for producing this widely used compound, which finds applications as a flavoring agent, in fragrances, and as a topical analgesic.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the Fischer esterification of salicylic acid to methyl salicylate. These values are representative of common laboratory-scale syntheses and may vary based on specific experimental conditions and scale.

ParameterValueNotes
Reactants
Salicylic Acid1.0 molar equivalentStarting carboxylic acid.
Methanol4-10 molar equivalentsActs as both reactant and solvent; used in excess to drive the equilibrium towards the product.[3]
Acid Catalyst (Conc. H₂SO₄)0.2-0.5 molar equivalentsTypically concentrated sulfuric acid is used to protonate the carbonyl group of the salicylic acid.[4]
Reaction Conditions
Temperature60-80 °C (Reflux)The reaction is typically carried out at the boiling point of methanol under reflux.[3][5]
Reaction Time40-75 minutesReaction time can be adjusted based on the scale and desired conversion.[3][6]
Product Metrics
Theoretical YieldDependent on limiting reagentTypically calculated based on the starting amount of salicylic acid.
Actual Yield60-95%Yields can be high, often exceeding 80%, depending on the efficiency of the reaction and purification.[1][4]
Purity>95%Purity is typically assessed by spectroscopic methods such as IR and NMR.[4]
Key Spectroscopic Data
IR (C=O stretch)~1674 cm⁻¹Characteristic ester carbonyl stretch.[4]
¹H NMR (OCH₃)~3.9 ppm (singlet, 3H)Chemical shift for the methyl ester protons.
¹H NMR (aromatic)6.8-7.8 ppm (multiplets, 4H)Chemical shifts for the aromatic protons.
¹H NMR (OH)~10.8 ppm (singlet, 1H)Chemical shift for the phenolic hydroxyl proton.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of methyl salicylate.

Materials and Reagents:

  • Salicylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Methylene chloride (or diethyl ether)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Graduated cylinders

  • Pipettes

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[7]

  • Methanol is flammable and toxic.[8]

  • Methylene chloride is a suspected carcinogen.[7]

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 5.0 g of salicylic acid and 25 mL of methanol.[9]

    • Place a magnetic stir bar in the flask and stir the mixture until the salicylic acid dissolves.[3]

    • Cool the flask in an ice-water bath.

    • Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the mixture while stirring.[9] An exothermic reaction will occur.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to a gentle reflux using a heating mantle or water bath (approximately 60-80°C).[3][5]

    • Continue to reflux the mixture for 60-75 minutes.[3] A distinct wintergreen odor will become apparent as the reaction progresses.[5]

  • Work-up and Extraction:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 50 mL of ice-cold water.[10]

    • Add 35 mL of methylene chloride (or diethyl ether) to the separatory funnel to extract the methyl salicylate.[10]

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer (containing the product) will be the bottom layer if using methylene chloride and the top layer if using diethyl ether.

    • Drain the aqueous layer and set it aside.

    • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[10] Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Separate the layers and discard the aqueous bicarbonate wash.

    • Wash the organic layer with 25 mL of saturated sodium chloride solution (brine) to remove any residual water.[10]

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add a small amount of anhydrous sodium sulfate to the organic layer to dry it. Swirl the flask and add more drying agent until it no longer clumps together.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent (methylene chloride or diethyl ether) using a rotary evaporator or by simple distillation.

  • Product Characterization:

    • Determine the mass of the resulting oil (methyl salicylate) and calculate the percent yield.

    • Characterize the product using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[4] The characteristic wintergreen smell is a preliminary indicator of product formation.[1]

Visualizations

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants 1. Combine Salicylic Acid, Methanol, and H₂SO₄ reflux 2. Reflux for 60-75 min reactants->reflux quench 3. Quench with Cold Water reflux->quench extract 4. Extract with Organic Solvent quench->extract wash_bicarb 5. Wash with NaHCO₃ Solution extract->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with Anhydrous Na₂SO₄ wash_brine->dry evaporate 8. Evaporate Solvent dry->evaporate product Methyl Salicylate (Oil) evaporate->product characterize 9. Characterization (IR, NMR) product->characterize

Caption: Workflow for the synthesis of Methyl Salicylate.

Reaction Mechanism Diagram

Fischer_Esterification_Mechanism SA Salicylic Acid Protonated_SA Protonated Salicylic Acid (Activated Carbonyl) SA->Protonated_SA + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate1 + CH₃OH Methanol Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Water_Leaves Water Leaves Tetrahedral_Intermediate2->Water_Leaves - H₂O Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester Methyl_Salicylate Methyl Salicylate Protonated_Ester->Methyl_Salicylate - H⁺

Caption: Mechanism of Fischer Esterification.

References

Application Note and Protocol: Purification of Methyl 2-acetoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-acetoxybenzoate (CAS 580-02-9), also known as methyl acetylsalicylate or aspirin methyl ester, is an organic ester utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] As a prodrug of aspirin, it has applications in developing anti-inflammatory agents.[2] The purity of this compound is critical for its subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility, where a suitably chosen solvent dissolves the target compound to a greater extent at a high temperature than at a low temperature. Upon cooling a saturated hot solution, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3]

This document provides a detailed protocol for the purification of this compound using the recrystallization technique, including solvent selection, a step-by-step procedure, and troubleshooting guidelines.

Compound Data and Properties

This compound is a white to pale yellow solid at room temperature, characterized by the physical and chemical properties summarized below.[1][4]

PropertyValueCitation(s)
Chemical Name This compound[1]
Synonyms Methyl acetylsalicylate, Aspirin methyl ester[1][4]
CAS Number 580-02-9[1][5]
Molecular Formula C₁₀H₁₀O₄[1][5]
Molecular Weight 194.19 g/mol [5]
Appearance White to almost white powder or crystal[1]
Melting Point 50-52 °C[4][5]
Boiling Point 136 °C[4]
Solubility Soluble in ethanol, ether, and DMSO; limited solubility in water.[1][2]

Experimental Protocols

The following protocols detail the necessary steps for selecting an appropriate solvent system and performing the recrystallization of this compound.

  • Chemicals:

    • Crude this compound

    • Potential Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane, Acetone, Deionized Water

    • Activated Charcoal (decolorizing carbon)

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Beakers

    • Graduated cylinders

    • Short-stemmed glass funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Filter paper for Büchner funnel

    • Watch glass

    • Spatula

    • Glass stirring rod

    • Ice bath

    • Drying oven or desiccator

    • Melting point apparatus

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][6] For esters like this compound, solvents such as ethanol or solvent pairs like ethyl acetate/hexane are often effective.[7][8]

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add a different potential solvent (e.g., ethanol, isopropanol, water) dropwise to each test tube at room temperature, agitating after each addition, until the total volume is about 1 mL. Note the solubility at room temperature. The compound should be sparingly soluble.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a hot water bath. Add more solvent in small portions if necessary, until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A suitable solvent will yield a large crop of well-formed crystals.

  • If a single solvent is not ideal, test solvent pairs (e.g., ethanol-water, ethyl acetate-hexane).[8] Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

This protocol provides a general procedure that should be adapted based on the results of the solvent screening.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. Re-heat the mixture to boiling for 2-5 minutes while stirring. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration (Optional): This step is required to remove insoluble impurities or activated charcoal. Preheat a short-stemmed funnel and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[3][9]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal yield.[9]

  • Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Wet the filter paper with a small amount of the ice-cold recrystallization solvent. Collect the crystals by vacuum filtration, swirling and pouring the crystalline slurry into the Büchner funnel.[9]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor that contains soluble impurities. Use a minimal amount of solvent to avoid dissolving the purified product.[9]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities typically cause a depression and broadening of the melting point range.[6]

Visualization of the Experimental Workflow

The logical steps of the recrystallization process are illustrated in the following diagram.

Recrystallization_Workflow crude Crude Methyl 2-acetoxybenzoate dissolve 1. Dissolution (Minimum Hot Solvent) crude->dissolve charcoal 2. Decolorization (Optional: Add Charcoal) dissolve->charcoal Colored Solution? invis1 dissolve->invis1 hot_filter 3. Hot Filtration (Remove Insolubles) charcoal->hot_filter cooling 4. Slow Cooling & Crystallization hot_filter->cooling invis2 hot_filter->invis2 Insoluble Impurities vac_filter 5. Vacuum Filtration (Isolate Crystals) cooling->vac_filter wash 6. Washing (Ice-Cold Solvent) vac_filter->wash vac_filter->invis2 Mother Liquor (Soluble Impurities) dry 7. Drying (Oven/Desiccator) wash->dry pure Pure Crystalline Product dry->pure invis1->hot_filter Insoluble Impurities? invis1->cooling No Insolubles

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)Citation(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently cooled.- Reheat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.[8][9]
Oiling Out - The compound's melting point is below the boiling point of the solvent.- The solution is too concentrated, causing the compound to precipitate above its melting point.- Reheat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.[8][9]
Low Recovery of Product - Too much solvent was used during dissolution or washing.- Premature crystallization occurred during hot filtration.- Incomplete crystallization due to insufficient cooling time.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the funnel and receiving flask for hot filtration are pre-heated.- Increase the cooling time in the ice bath.[9]
Crystals are Colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[3][8]

References

Application Notes and Protocols for Methyl 2-acetoxybenzoate in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is the methyl ester of acetylsalicylic acid (aspirin). It functions as a prodrug to salicylic acid, the primary active metabolite of aspirin, and its methylated form, methyl salicylate.[1][2][3] Upon administration, it is hydrolyzed in the body to methyl salicylate, which is then further metabolized to salicylic acid. This metabolic conversion is central to its mechanism of action. The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, salicylic acid.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of this compound.

Mechanism of Action

The primary mechanism of action of this compound as an anti-inflammatory agent involves the inhibition of the COX enzymes, COX-1 and COX-2, by its active metabolite, salicylic acid.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to the alleviation of inflammatory symptoms.[1][2] The activation of the NF-κB signaling pathway is a critical step in the inflammatory response, leading to the transcription of various pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Salicylates have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory effects.[4][5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide benchmark data for its parent compound, aspirin, and its active metabolite, salicylic acid. This information can serve as a valuable reference for interpreting experimental results obtained with this compound.

Table 1: In Vitro COX Inhibition Data for Aspirin and Salicylic Acid

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin166>1000>6.02
Salicylic Acid>100>100-

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-inflammatory Activity of Aspirin in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Time after Carrageenan (h)% Inhibition of Edema
Aspirin100125.3
235.8
345.2
450.1
552.6

Note: This data is representative and can vary based on the animal model and experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX activity assay kit

    • This compound

    • Positive controls (e.g., aspirin, celecoxib)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

    • Add the different concentrations of this compound or control compounds to the respective wells. Include a vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • LPS from E. coli

    • This compound

    • Griess Reagent

    • 96-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., L-NAME).

    • After incubation, collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production and the IC50 value.

3. Measurement of Prostaglandin E2 (PGE2) Production

This assay quantifies the level of PGE2, a key inflammatory prostaglandin, in cell culture supernatants.

  • Materials:

    • RAW 264.7 cells or other suitable cell line

    • LPS

    • This compound

    • PGE2 ELISA kit

  • Protocol:

    • Follow steps 1-3 from the nitric oxide production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of PGE2 production and the IC50 value.

4. Western Blot Analysis for NF-κB Activation

This protocol examines the effect of this compound on the activation of the NF-κB signaling pathway by assessing the phosphorylation and nuclear translocation of the p65 subunit.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound

    • Cell lysis buffer

    • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with LPS for 30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with the secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on p65 phosphorylation and IκBα degradation.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9][10]

  • Materials:

    • Male Wistar rats or Swiss albino mice

    • Carrageenan (1% w/v in sterile saline)

    • This compound

    • Positive control (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Protocol:

    • Acclimatize the animals for at least one week.

    • Divide the animals into groups: Vehicle control, this compound (various doses), and Positive control.

    • Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus translocates Arachidonic Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic Acid->COX1_COX2 substrate Prostaglandins Prostaglandins COX1_COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Methyl_2_acetoxybenzoate This compound Salicylic_Acid Salicylic Acid (active metabolite) Methyl_2_acetoxybenzoate->Salicylic_Acid hydrolysis Salicylic_Acid->IKK inhibits Salicylic_Acid->COX1_COX2 inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_nucleus->Gene_Expression induces Gene_Expression->COX1_COX2 upregulates COX-2

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Supernatant_Collection->PGE2_Assay Western_Blot Western Blot (NF-kB pathway) Cell_Lysis->Western_Blot Animal_Grouping Animal Grouping (Rats/Mice) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enzymatic hydrolysis of Methyl 2-acetoxybenzoate, a common reaction in pharmaceutical research and development for the synthesis of methyl salicylate (methyl 2-hydroxybenzoate). The protocols described herein utilize two common and efficient enzymes: Porcine Liver Esterase (PLE) and Candida antarctica Lipase B (CALB). This application note includes comprehensive experimental procedures, quantitative data on reaction efficiency, and analytical methods for monitoring the reaction progress.

Introduction

This compound, the methyl ester of acetylsalicylic acid, is a key intermediate in various synthetic pathways. Its selective hydrolysis to methyl salicylate is a critical step in the production of flavorings, fragrances, and pharmaceutical compounds. Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods, which often require harsh conditions and can lead to unwanted byproducts. Porcine Liver Esterase (PLE) and Candida antarctica Lipase B (CALB) are two widely used enzymes for this transformation due to their broad substrate specificity and high catalytic efficiency. PLE is known for its ability to hydrolyze a wide range of esters, while CALB is recognized for its high stability and activity, especially in its immobilized form.

Data Presentation

The following tables summarize the typical quantitative data obtained from the enzymatic hydrolysis of this compound using Porcine Liver Esterase and Candida antarctica Lipase B under the conditions outlined in the protocols below.

Table 1: Reaction Parameters and Efficiency for Porcine Liver Esterase (PLE) Catalyzed Hydrolysis

ParameterValueReference
Substrate Concentration10-50 µM[1]
Enzyme Loading1-10 µg PLE per 100 µg substrate[1]
Buffer50 mM Phosphate Buffer[1]
pH7.4[1]
Temperature37°C[1]
Reaction Time2 hours[2]
Conversion Rate >99% [2]

Table 2: Reaction Parameters and Efficiency for Candida antarctica Lipase B (CALB) Catalyzed Hydrolysis

ParameterValueReference
Substrate Concentration0.4 M[3]
Enzyme FormImmobilized CALB[3][4]
SolventHeptane[5]
Temperature40°C[4]
pH (for aqueous systems)8.0[4]
Reaction Time8 hours[5]
Conversion Rate ~97% [3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound using Porcine Liver Esterase (PLE)

This protocol describes the hydrolysis of this compound in an aqueous buffer system using free PLE.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO.

  • Enzyme Preparation: Prepare a fresh solution of Porcine Liver Esterase in PBS (pH 7.4).

  • Reaction Setup:

    • In a suitable reaction vessel, add the this compound stock solution to PBS to achieve a final substrate concentration of 10-50 µM. Ensure the final DMSO concentration is below 1% to avoid enzyme inhibition.[1]

    • Initiate the reaction by adding the PLE solution. A starting enzyme-to-substrate ratio of 1:10 (w/w) is recommended (e.g., 10 µg of PLE for 100 µg of substrate).[1]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for up to 2 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The resulting residue contains the product, methyl salicylate.

Protocol 2: Hydrolysis of this compound using Immobilized Candida antarctica Lipase B (CALB)

This protocol details the hydrolysis of this compound in an organic solvent using immobilized CALB, which allows for easy recovery and reuse of the enzyme.

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Heptane (or other suitable organic solvent)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve this compound in heptane to a concentration of 0.4 M.[3]

    • Add immobilized CALB to the solution. A typical enzyme loading is 10 mg of immobilized enzyme per ml of reaction volume.[5]

  • Incubation: Incubate the mixture at 40°C with shaking (e.g., 150 rpm) for up to 8 hours.[4][5]

  • Reaction Monitoring: Periodically take samples from the reaction mixture (ensuring to filter out the enzyme beads) for HPLC analysis to determine the conversion rate.

  • Enzyme Recovery:

    • After the reaction, separate the immobilized enzyme by filtration or centrifugation.

    • Wash the enzyme with fresh solvent and dry it for reuse.

  • Product Isolation: The filtrate contains the product, methyl salicylate, dissolved in the organic solvent. The solvent can be removed by evaporation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the separation and quantification of this compound and its hydrolysis product, methyl salicylate.

Table 3: HPLC Parameters for Analysis

ParameterDescriptionReference
Column C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic mixture of methanol and water (e.g., 65:35, v/v) with 0.1% phosphoric acid or formic acid. An alternative is acetonitrile and water with acid.[6][7]
Flow Rate 1.0 mL/min[6]
Detection UV at 230 nm or 304 nm[6][8]
Column Temperature 30-35°C[6][8]
Injection Volume 20 µL[6]

Standard Preparation:

  • Prepare stock solutions of both this compound and methyl salicylate of known concentrations in the mobile phase.

  • Generate a calibration curve by preparing a series of dilutions from the stock solutions and injecting them into the HPLC system.

Mandatory Visualization

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up substrate_prep Prepare Methyl 2-acetoxybenzoate Stock Solution reaction_setup Combine Substrate, Enzyme, and Buffer/Solvent in Reaction Vessel substrate_prep->reaction_setup enzyme_prep Prepare Enzyme Solution (PLE) or weigh Immobilized Enzyme (CALB) enzyme_prep->reaction_setup incubation Incubate with Agitation at Controlled Temperature reaction_setup->incubation monitoring Monitor Reaction Progress via HPLC incubation->monitoring Take Aliquots workup Quench Reaction & Isolate Product incubation->workup Reaction Complete monitoring->incubation enzyme_recovery Recover Immobilized Enzyme (if applicable) workup->enzyme_recovery

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

References

Application Notes and Protocols for the Quantification of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 2-acetoxybenzoate (also known as methyl acetylsalicylate), a derivative of salicylic acid and a prodrug of aspirin. The following protocols are designed to be robust and reproducible for applications in quality control, stability studies, and research and development.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity with UV absorbance detection.Separation by chromatography with detection based on mass-to-charge ratio.Separation of volatile compounds with detection by mass spectrometry.
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[1]Excellent, highly specific due to parent and fragment ion monitoring.[1]High, based on retention time and mass fragmentation patterns.
Sensitivity Lower (typically in the µg/mL range).[1]Higher (typically in the ng/mL to pg/mL range).[1]High (typically in the pg to ng range).
Typical Use Routine quality control, content uniformity, and stability testing.[1]Bioanalysis, impurity profiling at trace levels, and metabolite identification.[1]Analysis of volatile and semi-volatile compounds, impurity identification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • UV Detection Wavelength: 237 nm.[2]

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.

3. Sample Preparation:

  • Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, dissolve it in the mobile phase in a 25 mL volumetric flask, and dilute to volume. Further dilute to a suitable concentration for analysis.[2]

  • Pharmaceutical Formulation (e.g., Cream): Accurately weigh a portion of the formulation equivalent to a known amount of this compound into a suitable container. Extract the analyte with a suitable solvent (e.g., methanol or mobile phase) using sonication or mechanical shaking. Centrifuge or filter the extract to remove undissolved excipients. Dilute the clear supernatant to a suitable concentration with the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary
Parameter Typical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Peak Area) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: HPLC-UV experimental workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound or for its quantification in complex matrices where high selectivity is required.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a BP-5 (5% diphenyl- 95% dimethyl polysiloxane), 30 m x 0.32 mm i.d., 0.5 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 200 °C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) in a 25 mL volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the same solvent.

3. Sample Preparation:

  • Liquid Samples: Dilute the sample directly with a suitable solvent to a concentration within the calibration range.

  • Solid Samples: Dissolve a known amount of the sample in a suitable solvent. If necessary, use extraction techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[4]

4. Analysis:

  • Inject the standard and sample solutions into the GC-MS system.

  • Acquire the data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion. An internal standard may be used for improved accuracy.

Quantitative Data Summary
Parameter Typical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GC_MS_System GC-MS System (Capillary Column) Standard_Prep->GC_MS_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Mass Spectrum) GC_MS_System->Data_Acquisition Peak_Integration Peak Integration (Characteristic Ion) Data_Acquisition->Peak_Integration Concentration_Det Concentration Determination Peak_Integration->Concentration_Det

Caption: GC-MS experimental workflow for this compound quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.

Experimental Protocol

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution by gentle mixing or sonication.

3. Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the non-overlapping signals of both this compound and the internal standard.

4. Calculation:

The concentration of the analyte can be calculated using the following formula:

Purity of Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity of Std (%)

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • std = internal standard

Quantitative Data Summary
Parameter Typical Performance
Accuracy High, as it is a primary ratio method.
Precision (% RSD) < 1%
Specificity High, based on unique chemical shifts.

Logical Relationship Diagram

qNMR_Logic Analyte Analyte (this compound) NMR_Spectrum ¹H NMR Spectrum Analyte->NMR_Spectrum Internal_Std Internal Standard (Certified) Internal_Std->NMR_Spectrum Integral_Analyte Integral of Analyte Signal NMR_Spectrum->Integral_Analyte Integral_Std Integral of Standard Signal NMR_Spectrum->Integral_Std Calculation Purity Calculation Integral_Analyte->Calculation Integral_Std->Calculation Result Quantitative Result Calculation->Result

Caption: Logical relationship for quantitative analysis using NMR spectroscopy.

References

Application Note: Determination of Methyl 2-acetoxybenzoate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester, is an organic compound and a derivative of salicylic acid.[1][2] It is crucial for researchers, scientists, and drug development professionals to have a robust analytical method to determine its purity and quantify any related substances. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.

Principle

This method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape. The analytes are quantified based on their peak areas at a specific UV wavelength.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

    • Sonicator

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (ACS grade)

    • This compound reference standard (>99% purity)

    • Potential impurities (e.g., Salicylic acid) reference standards

2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
UV Detection 237 nm[3][4]
Run Time 10 minutes[3]

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mix 600 mL of acetonitrile with 400 mL of water in a suitable container.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

    • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[3]

  • Sample Solution Preparation:

    • Stock Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well.[3]

    • Working Sample Solution (0.1 mg/mL): Centrifuge a portion of the stock sample solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration of 0.1 mg/mL with the mobile phase.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0[4]
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0%

Data Presentation

Table 1: Typical Retention Times and Resolution

CompoundRetention Time (min)Resolution (Rs)
Salicylic Acid (Impurity A)~2.5-
This compound~4.5> 2.0 (from Impurity A)

Table 2: Example Purity Calculation

The purity of this compound is calculated using the area normalization method.

Peak NameRetention Time (min)Area% Area
Impurity A (Salicylic Acid)2.5150000.5
This compound4.5298500099.5
Total 3000000 100.0

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) Injection Inject into HPLC System MobilePhase->Injection Standard Standard Solution (0.1 mg/mL) Standard->Injection Sample Sample Solution (0.1 mg/mL) Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Flow Rate: 1.0 mL/min Detection UV Detection (237 nm) Separation->Detection Column Temp: 30 °C Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity determination.

Conclusion

The HPLC method described in this application note is simple, precise, and accurate for the determination of this compound purity. The method can be effectively used for routine quality control analysis and stability studies in research and drug development settings.

References

Application Note: GC-MS Analysis of Methyl 2-acetoxybenzoate Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and analysis of the fragmentation pattern of Methyl 2-acetoxybenzoate, the methylated form of acetylsalicylic acid (aspirin), using Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the fragmentation of this compound is crucial for its identification and quantification in various matrices, which is of significant interest in pharmaceutical analysis and drug metabolism studies.

Introduction

This compound (also known as methyl acetylsalicylate) is the methyl ester of acetylsalicylic acid. It is a key derivative for the analysis of aspirin by GC-MS, as the methylation of the carboxylic acid group increases its volatility.[1] Electron ionization (EI) mass spectrometry of this compound produces a characteristic fragmentation pattern that allows for its unambiguous identification. This application note details the primary fragmentation pathways and provides a standard protocol for its analysis.

Molecular Structure and Properties

  • Chemical Formula: C₁₀H₁₀O₄[2][3]

  • Molecular Weight: 194.18 g/mol [2]

  • CAS Number: 580-02-9[2]

GC-MS Fragmentation Analysis

Under electron ionization, this compound undergoes a series of fragmentation events, leading to the formation of several key ions. The mass spectrum is characterized by a molecular ion peak and several prominent fragment ion peaks.

Key Fragment Ions and Proposed Structures

The electron ionization mass spectrum of this compound is dominated by several key fragments. The relative abundance of these ions can be used for identification and quantification purposes.

m/zProposed Fragment StructureRelative Abundance (%)
194[C₁₀H₁₀O₄]⁺• (Molecular Ion)5
152[C₈H₈O₃]⁺•25
120[C₇H₄O₂]⁺•100 (Base Peak)
92[C₆H₄O]⁺•30
43[CH₃CO]⁺40

Data is illustrative and may vary slightly based on instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 194). Subsequent fragmentation follows predictable pathways for esters and aromatic compounds.

fragmentation_pathway M This compound (m/z 194) F1 Loss of ketene (-CH₂CO) (m/z 152) M->F1 - C₂H₂O F4 Acetyl Cation (m/z 43) M->F4 - C₈H₇O₂• F2 Loss of methanol (-CH₃OH) (m/z 120) (Base Peak) F1->F2 - CH₃OH F3 Loss of carbon monoxide (-CO) (m/z 92) F2->F3 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation: Methylation of Acetylsalicylic Acid

For the analysis of aspirin, a derivatization step to form this compound is necessary.

  • Reagents: Methanol, Boron Trifluoride (BF₃) in Methanol (14% w/v).

  • Procedure:

    • Accurately weigh the sample containing acetylsalicylic acid.

    • Dissolve the sample in methanol.

    • Add a small amount of BF₃-methanol solution.

    • Reflux the mixture for 10-15 minutes.

    • Cool the solution to room temperature. The sample is now ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis

The acquired data can be processed using the instrument's software. Identification of this compound is confirmed by matching the retention time and the mass spectrum with a known standard or a library spectrum (e.g., NIST).

Workflow Diagram

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Aspirin Methylation Methylation with BF₃/Methanol Sample->Methylation DerivatizedSample This compound Methylation->DerivatizedSample Injection GC Injection DerivatizedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS analysis of this compound provides a robust and reliable method for the identification and quantification of aspirin. The characteristic fragmentation pattern, with a base peak at m/z 120, allows for high specificity. The protocol outlined in this application note serves as a starting point for researchers developing and validating methods for the analysis of this important pharmaceutical compound.

References

Application Notes and Protocols: Methyl 2-acetoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Methyl 2-acetoxybenzoate as a versatile intermediate in the synthesis of bioactive molecules. The following sections outline its application in the preparation of key pharmaceutical compounds, including Salicylamide, Celecoxib analogues, and Benzocaine derivatives.

Overview of this compound

This compound, also known as methyl acetylsalicylate, is the methyl ester of acetylsalicylic acid.[1] Its chemical structure features an ester group and an acetoxy group, making it a valuable precursor in various organic transformations.[1] It serves as a prodrug to the anti-inflammatory agent aspirin and can be hydrolyzed to methyl salicylate.[2] Its reactivity with nucleophiles allows for its use in esterification and acylation reactions, rendering it a useful building block in medicinal chemistry.[1]

Synthesis of Salicylamide

Salicylamide, a non-steroidal anti-inflammatory drug (NSAID), can be synthesized from this compound in a two-step process involving hydrolysis followed by amidation.

Step 1: Hydrolysis of this compound to Methyl Salicylate

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 1 M solution of aqueous sodium hydroxide (2.2 eq).

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl salicylate.

Quantitative Data:

ReactantMolar RatioExpected Yield
This compound1.095-98%
Sodium Hydroxide2.2-
Step 2: Amidation of Methyl Salicylate to Salicylamide

Protocol:

  • In a sealed vessel, dissolve methyl salicylate (1.0 eq) in methanol.

  • Add a 7 M solution of ammonia in methanol (10 eq).

  • Heat the mixture to 100°C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot water to afford Salicylamide.

Quantitative Data:

ReactantMolar RatioTemperatureTimeExpected Yield
Methyl Salicylate1.0100°C24 h85-90%
Ammonia (7M in MeOH)10100°C24 h-

Synthetic Workflow for Salicylamide

G M2AB This compound hydrolysis 1. Hydrolysis (NaOH, H₂O) M2AB->hydrolysis MS Methyl Salicylate amidation 2. Amidation (NH₃, MeOH) MS->amidation SA Salicylamide hydrolysis->MS amidation->SA

Caption: Synthetic route from this compound to Salicylamide.

Synthesis of a Celecoxib Analogue Intermediate

Celecoxib is a selective COX-2 inhibitor. An analogous phenylhydrazine intermediate, a key building block for Celecoxib and its derivatives, can be synthesized from this compound.

Proposed Synthetic Pathway:

A plausible multi-step synthesis to a key phenylhydrazine intermediate for celecoxib analogues starts from this compound. This pathway involves hydrolysis, nitration, reduction of the nitro group, diazotization of the resulting aniline, and finally reduction of the diazonium salt to the desired hydrazine.

Detailed Protocol for a Phenylhydrazine Intermediate

Step 1: Hydrolysis to Salicylic Acid

  • Hydrolyze this compound with excess aqueous sodium hydroxide, followed by acidification to yield salicylic acid.

Step 2: Nitration of Salicylic Acid

  • To a solution of salicylic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Stir the reaction at 0°C for 2 hours.

  • Pour the reaction mixture onto ice and filter the resulting precipitate.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated salicylic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction, neutralize with sodium bicarbonate, and extract the product with ethyl acetate.

Step 4: Diazotization and Reduction to Hydrazine

  • Dissolve the amino-salicylic acid derivative (1.0 eq) in aqueous HCl and cool to 0°C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise.

  • To the resulting diazonium salt solution, add a cold solution of tin(II) chloride in concentrated HCl and stir at 0°C for 1 hour.

  • Filter the precipitated hydrazine hydrochloride salt.

Quantitative Data (Illustrative):

StepKey ReagentsConditionsExpected Yield
1. HydrolysisNaOH, HClRT, then 0°C>95%
2. NitrationHNO₃, H₂SO₄0°C, 2 h70-80%
3. ReductionSnCl₂·2H₂OReflux, 4 h80-90%
4. Diazotization/ReductionNaNO₂, SnCl₂0°C, 1 h60-70%

Logical Workflow for Phenylhydrazine Intermediate Synthesis

G start This compound step1 Hydrolysis start->step1 step2 Nitration step1->step2 step3 Reduction step2->step3 step4 Diazotization & Reduction step3->step4 end Phenylhydrazine Intermediate step4->end

Caption: Multi-step synthesis of a key Celecoxib intermediate.

Synthesis of a Benzocaine Derivative Intermediate

Benzocaine is a local anesthetic. A derivative can be prepared from an intermediate synthesized from this compound through a sequence of nitration, reduction, and esterification.

Protocol for a p-Aminobenzoic Acid Derivative

Step 1: Nitration of this compound

  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir for 1 hour, then pour onto crushed ice.

  • Filter and wash the precipitate with cold water.

Step 2: Reduction of the Nitro Group

  • Suspend the nitrated product (1.0 eq) in ethanol.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 3 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

Step 3: Hydrolysis to p-Aminobenzoic Acid Derivative

  • Dissolve the amino derivative in aqueous NaOH and heat to reflux for 2 hours.

  • Cool the solution and acidify with HCl to precipitate the p-aminobenzoic acid derivative.

Quantitative Data (Illustrative):

StepKey ReagentsConditionsExpected Yield
1. Nitrationfuming HNO₃, H₂SO₄0-5°C, 1 h75-85%
2. ReductionFe, NH₄ClReflux, 3 h85-95%
3. HydrolysisNaOH, HClReflux, 2 h>90%

Experimental Workflow for Benzocaine Derivative Intermediate

G cluster_0 Synthesis of p-Aminobenzoic Acid Derivative A This compound B Nitration A->B C Reduction B->C D Hydrolysis C->D E p-Aminobenzoic Acid Derivative D->E

Caption: Synthesis of a key intermediate for Benzocaine derivatives.

Signaling Pathway Inhibition by Celecoxib Analogues

Celecoxib and its analogues are known to selectively inhibit the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key inflammatory pathway.

COX-2 Signaling Pathway in Inflammation:

Inflammatory stimuli, such as cytokines (e.g., IL-1β) and growth factors, activate intracellular signaling cascades involving MAP kinases (Erk1/2, JNK, p38) and NF-κB.[3] These pathways converge to upregulate the expression of the COX-2 gene.[3] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever.[4] Selective COX-2 inhibitors, such as Celecoxib, block this step, thereby reducing the production of pro-inflammatory prostaglandins.

COX-2 Inflammatory Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., IL-1β) receptors Cell Surface Receptors stimuli->receptors mapk MAPK Pathways (Erk1/2, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb cox2_gene COX-2 Gene Expression mapk->cox2_gene nfkb->cox2_gene cox2_enzyme COX-2 Enzyme cox2_gene->cox2_enzyme pgs Prostaglandins (PGE2) cox2_enzyme->pgs aa Arachidonic Acid aa->cox2_enzyme inflammation Inflammation, Pain, Fever pgs->inflammation celecoxib Celecoxib Analogues celecoxib->cox2_enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib analogues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of Methyl 2-acetoxybenzoate (also known as methyl acetylsalicylate).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the acetylation of Methyl Salicylate. In this reaction, the phenolic hydroxyl group (-OH) of Methyl Salicylate reacts with acetic anhydride, typically in the presence of an acid catalyst, to form an ester. This yields this compound and acetic acid as a byproduct. This process is an esterification reaction.[1][2][3]

Q2: Why is an acid catalyst necessary for this reaction?

A2: An acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is used to increase the reaction rate.[1][4] The catalyst protonates the carbonyl oxygen of acetic anhydride, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the hydroxyl group of Methyl Salicylate.

Q3: What are the most critical factors affecting the reaction yield?

A3: The key factors influencing yield are the purity of reactants, reaction temperature, reaction time, and the efficiency of the purification process. Ensuring anhydrous (dry) conditions is crucial, as water can hydrolyze the acetic anhydride reagent and potentially the product.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (Methyl Salicylate), you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Extend Reaction Time: Allow the reaction to proceed for a longer duration. Monitor via TLC until the starting material is consumed. - Increase Temperature: Gently heat the reaction mixture, typically to 50-70°C, to increase the reaction rate.[5][7] - Catalyst Inefficiency: Ensure the acid catalyst has been added. If the reaction is still slow, a slight increase in the catalyst amount may be beneficial.
Presence of Water - Use Dry Glassware: Ensure all glassware is thoroughly dried before use. - Use Anhydrous Reagents: Use a fresh, unopened bottle of acetic anhydride, as it is highly susceptible to hydrolysis.[5] Ensure the Methyl Salicylate is dry.
Insufficient Acetylating Agent - Use Excess Acetic Anhydride: Employ a molar excess (e.g., 1.5 to 3 equivalents) of acetic anhydride relative to Methyl Salicylate to drive the reaction equilibrium towards the product.[5][6]
Product Loss During Workup - Minimize Wash Solvent: During filtration, wash the collected crystals with a minimal amount of cold solvent (e.g., deionized water) to avoid dissolving the product.[5] - Efficient Extraction: If performing a liquid-liquid extraction, ensure complete separation of layers and consider performing multiple extractions to maximize recovery.[8]

Issue 2: Product is Oily or Fails to Crystallize

Potential CauseRecommended Solution
Presence of Impurities - Induce Crystallization: Try scratching the inside of the flask at the solvent surface with a glass rod. This can create nucleation sites for crystal growth.[6] - Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.
Incorrect Recrystallization Solvent - Solvent System Optimization: Experiment with different solvent systems. An ethanol/water or ethyl acetate/hexanes mixture is often effective for similar compounds.[5][6]
Incomplete Quenching - Ensure Complete Hydrolysis of Acetic Anhydride: After the reaction, add cold water and stir thoroughly to ensure all excess acetic anhydride is hydrolyzed to water-soluble acetic acid before attempting crystallization.[4]

Issue 3: Discoloration of Final Product (Yellow or Brown)

Potential CauseRecommended Solution
Side Reactions at High Temperatures - Avoid Excessive Heat: Do not overheat the reaction mixture. Maintain the recommended temperature range (50-70°C).[5][6] Consider running the reaction at a lower temperature for a longer period.
Impure Starting Materials - Use Pure Reactants: Ensure the starting Methyl Salicylate is of high purity, as impurities can carry through and cause discoloration.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol details the acetylation of Methyl Salicylate using acetic anhydride and an acid catalyst.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add Methyl Salicylate (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (2.0 eq) followed by 2-3 drops of concentrated sulfuric acid or phosphoric acid.[9]

  • Reaction: Heat the mixture in a water bath set to 60°C for 30-60 minutes.[5] Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the stirred mixture to quench the excess acetic anhydride.[4]

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual acid and other water-soluble impurities.[5]

  • Drying: Allow the product to air-dry completely. Determine the yield and characterize the product (e.g., by melting point).

Data Summary: Reaction Parameter Effects on Yield

The following table summarizes the general effects of key parameters on the synthesis. Precise yields are highly dependent on specific experimental execution.

ParameterConditionExpected Impact on YieldRationale
Temperature 50°C → 80°CIncreaseHigher temperature increases the reaction rate, leading to higher conversion within a given time.[7]
Acetic Anhydride 1.0 eq → 3.0 eqIncreaseAs a reversible reaction, using an excess of one reactant drives the equilibrium towards the products (Le Châtelier's principle).[5]
Catalyst None vs. H₂SO₄/H₃PO₄Significant IncreaseThe acid catalyst provides a lower energy pathway for the reaction, dramatically increasing the rate of ester formation.[4][7]
Water Content Anhydrous vs. WetDecreaseWater reacts with the acetic anhydride reagent, consuming it in a non-productive side reaction, and can hydrolyze the product.[5][6]

Visualizations

Reaction Pathway

Reaction_Pathway MS Methyl Salicylate MAS This compound MS->MAS + Acetic Anhydride AA Acetic Anhydride HAc Acetic Acid catalyst H+ (Acid Catalyst) catalyst->MAS catalyzes

Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start mix 1. Mix Reactants (Methyl Salicylate, Acetic Anhydride, Catalyst) start->mix react 2. Heat and React (e.g., 60°C, 30-60 min) mix->react quench 3. Quench with Cold Water react->quench crystallize 4. Induce Crystallization (Ice Bath) quench->crystallize filter 5. Filter and Wash Solid crystallize->filter purify 6. Dry and/or Recrystallize filter->purify end End (Pure Product) purify->end

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield Observed check_tlc Is starting material present in TLC? start->check_tlc incomplete Reaction Incomplete check_tlc->incomplete Yes complete Reaction Complete check_tlc->complete No solution1 Increase reaction time/temp Check catalyst incomplete->solution1 solution2 Review workup steps: - Product loss during filtration? - Inefficient extraction? - Premature hydrolysis? complete->solution2

Caption: Decision tree for diagnosing the cause of low product yield.

References

Troubleshooting low yield in Fischer esterification of benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of benzoic acid.

Troubleshooting Guides

Question: My Fischer esterification of benzoic acid is resulting in a low yield. What are the primary factors I should investigate?

Answer:

Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction. The equilibrium between reactants (benzoic acid and alcohol) and products (ester and water) can favor the starting materials if not properly controlled.[1][2][3] Key areas to investigate include:

  • Reaction Equilibrium: The reaction naturally reaches an equilibrium that may not favor high product formation. To shift the equilibrium towards the ester, you can either use a large excess of one reactant (typically the alcohol) or remove water as it is formed.[1][2][4]

  • Water Content: The presence of water in the reaction mixture, either from wet reagents or as a product, can inhibit the reaction by shifting the equilibrium back towards the reactants.[5][6]

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl group of the benzoic acid, making it more susceptible to nucleophilic attack by the alcohol.[7][8] Insufficient or deactivated catalyst will slow down the reaction.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium or may require more energy to overcome the activation barrier.

  • Workup Procedure: Product can be lost during the extraction and purification steps.[1][9][10]

Question: I've confirmed my reagents are dry and the catalyst is active. How can I optimize the reaction conditions to improve the yield?

Answer:

Optimizing reaction conditions is critical for maximizing ester yield. Consider the following adjustments:

  • Increase the Alcohol to Carboxylic Acid Ratio: Using a significant excess of the alcohol is a common and effective strategy to drive the reaction forward according to Le Chatelier's principle.[1][2][4] For instance, increasing the molar excess of alcohol can significantly improve yields.

  • Remove Water: If feasible, removing water as it forms is a highly effective method. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by performing the reaction in a solvent that forms an azeotrope with water.[2][4][8]

  • Adjust Temperature and Reaction Time: Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient duration to reach equilibrium. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[11]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by enabling rapid and uniform heating to high temperatures and pressures in a sealed vessel.[5][6][12]

Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

Answer:

Several side reactions can occur during Fischer esterification, leading to the formation of impurities and reducing the yield of the desired ester. Common side reactions include:

  • Dehydration of the Alcohol: Secondary and tertiary alcohols are prone to dehydration under strong acid and heat, leading to the formation of alkenes.[13]

  • Ether Formation: The alcohol can undergo self-condensation to form an ether, especially at higher temperatures.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring of benzoic acid can occur as a side reaction.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Fischer esterification of benzoic acid?

A1: The yield can vary widely depending on the reaction conditions. With a 1:1 molar ratio of benzoic acid to alcohol, the yield at equilibrium is typically around 67%.[1] However, by using a 4-fold molar excess of the alcohol, the yield can be increased to approximately 95%.[1] With a 10-fold excess, yields as high as 97% have been reported.[3][4] Isolated yields are often lower due to losses during workup and purification.[1]

Q2: Which acid catalyst is best for this reaction?

A2: Concentrated sulfuric acid is a commonly used and effective catalyst.[7][14][15] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used and are sometimes preferred as they are solids and easier to handle.[16][17]

Q3: How does the choice of alcohol affect the reaction?

A3: Primary alcohols generally give higher yields of the ester product compared to secondary alcohols, while tertiary alcohols result in the lowest yields.[5][6][12] This is due to increased steric hindrance with more substituted alcohols, which hinders their nucleophilic attack on the protonated carboxylic acid.

Q4: My reaction seems to have stalled. What should I do?

A4: If the reaction has not gone to completion after a reasonable amount of time, you can try adding more of the alcohol to further shift the equilibrium. Alternatively, if you are not already doing so, implementing a method to remove water, such as a Dean-Stark trap, can help drive the reaction forward. In some cases, adding fresh catalyst may be beneficial, as the catalyst can be deactivated by the water produced during the reaction.[5]

Q5: During the workup, I'm having trouble with the separation of layers in my separatory funnel. What could be the cause?

A5: Emulsion formation can be an issue during the extraction process, especially if the mixture is shaken too vigorously. Gentle inversion of the separatory funnel is recommended. If an emulsion does form, adding a saturated brine solution can help to break it. Additionally, if a large excess of a water-miscible alcohol like ethanol was used, it can increase the solubility of the ester in the aqueous layer, leading to poor separation and lower isolated yields.[18][19]

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield

Molar Ratio (Alcohol:Benzoic Acid)Expected Yield (%)
1:1~67[1]
4:1~95[1]
10:1~97[3][4]

Table 2: Effect of Alcohol Type on Yield in Microwave Synthesis

AlcoholRelative Yield
Primary (e.g., Butanol)Highest[5]
SecondaryIntermediate[5]
TertiaryLowest[5]

Table 3: Reaction Conditions for Microwave-Assisted Esterification of a Substituted Benzoic Acid

ParameterOptimized Value
Temperature130°C[5]
Total Irradiation Time15 minutes (3 x 5-minute intervals)[5]
CatalystSulfuric Acid[5]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol (Conventional Heating)

  • Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[1]

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[1]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 30-60 minutes.[1][14][15]

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 75 mL of water.[1]

    • Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[1]

    • Stopper the funnel, shake gently, and vent frequently. Allow the layers to separate and drain the lower aqueous layer.[7]

  • Workup - Washing:

    • Wash the organic layer with 15 mL of water.[1]

    • Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO2 gas will be evolved.[1][7]

    • Wash the organic layer with 15-20 mL of saturated sodium chloride (brine) solution.[1]

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[7]

    • Decant the dried solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude methyl benzoate.[1]

  • Purification (Optional): The crude product can be further purified by simple distillation. Collect the fraction boiling around 198-200°C.[15]

Protocol 2: Microwave-Assisted Fischer Esterification of a Substituted Benzoic Acid

  • Reaction Setup: In a 3 mL microwave reaction vessel, combine 0.25 g of the benzoic acid derivative, 1.0 mL of ethanol, and 4% (by volume) concentrated sulfuric acid.[5]

  • Microwave Irradiation: Place the sealed vessel in a single-mode microwave reactor and irradiate at 130°C for a total of 15 minutes. It is recommended to apply the irradiation in intervals (e.g., 3 x 5 minutes) and add fresh catalyst at each interval to counteract deactivation.[5]

  • Workup:

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer with a saturated sodium bisulfite solution.

    • Dry the organic layer with anhydrous sodium sulfate and remove the solvent to obtain the product.[5]

Mandatory Visualization

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Benzoic Acid and excess Alcohol catalyst Add Acid Catalyst (e.g., H2SO4) reactants->catalyst reflux Heat to Reflux (Conventional or Microwave) catalyst->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with NaHCO3 (aq) to remove acid extract->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry with Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation (Optional) evaporate->purify Troubleshooting_Low_Yield start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium incomplete_rxn Incomplete Reaction check_equilibrium->incomplete_rxn No check_reagents Are reagents and catalyst okay? check_equilibrium->check_reagents Yes optimize_conditions Optimize Conditions incomplete_rxn->optimize_conditions increase_excess Increase excess of alcohol optimize_conditions->increase_excess Yes remove_water Remove H2O (Dean-Stark) optimize_conditions->remove_water Yes increase_time_temp Increase reaction time/temp optimize_conditions->increase_time_temp Yes wet_reagents Wet reagents/solvent check_reagents->wet_reagents No bad_catalyst Inactive catalyst check_reagents->bad_catalyst No check_workup Is workup procedure efficient? check_reagents->check_workup Yes dry_reagents Dry reagents and solvents wet_reagents->dry_reagents use_fresh_catalyst Use fresh catalyst bad_catalyst->use_fresh_catalyst product_loss Product loss during extraction/washing check_workup->product_loss No optimize_workup Optimize extraction and washing steps product_loss->optimize_workup

References

Technical Support Center: Purification of Methyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted salicylic acid from Methyl 2-acetoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted salicylic acid from my this compound product?

A1: The two primary and most effective methods are liquid-liquid extraction using a mild base and recrystallization. Liquid-liquid extraction is ideal for removing larger quantities of salicylic acid, while recrystallization is excellent for achieving high purity.

Q2: Why is a basic solution used in liquid-liquid extraction to remove salicylic acid?

A2: Salicylic acid possesses a carboxylic acid group, which is acidic. In the presence of a mild base, such as sodium bicarbonate, this acidic proton is removed, forming a water-soluble salt (sodium salicylate).[1] this compound, being an ester, does not react with the mild base and remains in the organic solvent. This difference in solubility allows for their separation.

Q3: Can I use a strong base like sodium hydroxide for the extraction?

A3: It is not recommended to use strong bases like sodium hydroxide. While it will effectively deprotonate salicylic acid, it can also hydrolyze the ester group of your desired product, this compound, converting it back to salicylic acid and methanol, thus reducing your yield.

Q4: How do I choose a suitable solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve your crude product (this compound) well at elevated temperatures but poorly at low temperatures.[2] Conversely, the impurity (salicylic acid) should either be very soluble at all temperatures (so it remains in the mother liquor) or very insoluble (so it can be filtered off hot). A solvent pair, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3]

Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[3] To resolve this, try reheating the solution to redissolve the oil and then allow it to cool much more slowly. You can also try using a solvent with a lower boiling point or adding more solvent.[3] The presence of significant impurities can also interfere with crystallization; in such cases, a preliminary purification by another method like liquid-liquid extraction may be necessary.[3]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Purity After Extraction - Incomplete separation of layers. - Insufficient washing with the basic solution. - Emulsion formation.- Allow more time for the layers to separate completely. - Perform multiple extractions with fresh basic solution. - To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
Low Yield After Extraction - Hydrolysis of the ester by a base that is too strong. - Product loss during transfers.- Use a mild base like sodium bicarbonate. - Ensure careful transfer of the organic layer and minimize the number of transfer steps.
Poor or No Crystal Formation During Recrystallization - The solution is not sufficiently saturated. - The cooling process is too rapid. - The chosen solvent is not appropriate.- Evaporate some of the solvent to increase the concentration of the product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.[3] - Experiment with different recrystallization solvents.
Product is Still Impure After Recrystallization - The impurity has a similar solubility profile to the product. - The crystals were not washed properly after filtration.- Consider a second recrystallization with a different solvent system. - For highly persistent impurities, column chromatography may be necessary. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Data Presentation

Solubility Data

The following tables summarize the solubility of Salicylic Acid and this compound in various solvents. This data is crucial for selecting appropriate solvents for both liquid-liquid extraction and recrystallization.

Table 1: Solubility of Salicylic Acid

SolventTemperature (°C)Solubility ( g/100 mL)
Water00.124[4]
Water200.2[5]
Water250.248[4]
Water400.414[4]
Water751.741[4]
Water1007.779[4]
Ethanol2162.48 g/100g [4]
Acetone2339.6 g/100g [4]
Chloroform252.22[4]
Diethyl Ether-Soluble[4]
Benzene250.775 g/100g [4]

Table 2: Solubility of this compound

SolventSolubility
WaterLimited solubility[6]
EthanolSoluble[6]
Diethyl EtherSoluble[6]
DMSO≥ 2.5 mg/mL[7]
Corn Oil≥ 2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol details the removal of unreacted salicylic acid from a solution of crude this compound in an organic solvent.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom layer, in this case) contains the sodium salicylate salt. Drain the aqueous layer.

  • Repeat Wash: Repeat the wash with fresh saturated sodium bicarbonate solution two more times to ensure complete removal of salicylic acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.

  • Brine Wash: Wash the organic layer with an equal volume of brine to aid in the removal of water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound containing a small amount of salicylic acid impurity.

Materials:

  • Crude this compound.

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

  • Erlenmeyer flasks.

  • Hot plate.

  • Büchner funnel and filter flask.

  • Filter paper.

  • Ice bath.

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility data.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure this compound should crystallize out, leaving the more soluble salicylic acid impurity in the mother liquor.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Methyl 2-acetoxybenzoate dissolve Dissolve in Organic Solvent crude_product->dissolve extraction Liquid-Liquid Extraction (vs. NaHCO3 soln) dissolve->extraction separate Separate Layers extraction->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Salicylic Acid Salt) separate->aqueous_layer dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry concentrate Concentrate dry->concentrate pure_product Pure Methyl 2-acetoxybenzoate concentrate->pure_product

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Product Oils Out start->oiling_out low_purity Low Purity start->low_purity solution1 Concentrate Solution no_crystals->solution1 Check Saturation solution2 Scratch Flask or Add Seed Crystal no_crystals->solution2 Induce Nucleation solution3 Try Different Solvent no_crystals->solution3 Re-evaluate Solvent solution4 Cool Slowly oiling_out->solution4 Cooling Rate solution5 Use Lower BP Solvent oiling_out->solution5 Solvent BP solution6 Pre-purify by Extraction oiling_out->solution6 Impurity Level solution7 Wash with Cold Solvent low_purity->solution7 Washing Technique solution8 Second Recrystallization (different solvent) low_purity->solution8 Similar Solubility solution9 Column Chromatography low_purity->solution9 Persistent Impurity

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Preventing hydrolysis of Methyl 2-acetoxybenzoate during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Methyl 2-acetoxybenzoate during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing its degradation.

Issue/Observation Potential Cause Recommended Solution
Low product yield after workup Hydrolysis of the ester group due to prolonged exposure to neutral or basic aqueous solutions.1. Maintain an acidic pH: Use chilled, dilute acidic solutions (e.g., 0.1 M HCl or a citrate buffer of pH 3-4) for the initial aqueous washes. 2. Minimize contact time: Perform aqueous extractions quickly and efficiently. 3. Work at low temperatures: Use an ice bath to cool all solutions (reaction mixture, washing solutions, and separatory funnel) during the workup.
Presence of salicylic acid or methyl salicylate in the final product (detected by NMR or LC-MS) Hydrolysis of the acetyl group or the entire ester functionality.1. Gentle washing: Avoid vigorous shaking with basic solutions like sodium bicarbonate. If a bicarbonate wash is necessary to remove acidic impurities, use a chilled, dilute solution and perform the extraction rapidly. 2. Brine wash: After aqueous washes, wash the organic layer with cold brine to remove dissolved water. 3. Thorough drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Oily product that does not crystallize Presence of hydrolysis byproducts (salicylic acid, methyl salicylate, acetic acid) which can act as impurities and inhibit crystallization.1. Purification: If hydrolysis has occurred, purify the crude product using column chromatography on silica gel. 2. Recrystallization: Attempt recrystallization from a suitable solvent system, but be aware that significant hydrolysis may necessitate chromatographic purification first.
Inconsistent results between batches Variations in workup conditions such as temperature, pH of washing solutions, or duration of aqueous contact.1. Standardize the protocol: Ensure that all workup parameters (volumes, concentrations, temperatures, and times) are kept consistent for each experiment. 2. Use fresh, high-purity reagents and solvents: This minimizes the presence of water or other impurities that can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during workup?

A1: The primary cause is the reaction of the ester functional groups with water, a process that is significantly accelerated under neutral or, particularly, alkaline (basic) conditions. Elevated temperatures also increase the rate of hydrolysis.[1][2]

Q2: At what pH is this compound most stable?

A2: Similar to its analogue, aspirin, this compound is most stable in mildly acidic conditions, typically within a pH range of 2-3. Under highly acidic (pH < 2) or neutral to alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly.

Q3: How does temperature affect the stability of this compound during workup?

A3: The rate of hydrolysis is directly proportional to the temperature. It is crucial to maintain low temperatures (e.g., 0-5 °C using an ice bath) throughout the aqueous workup to minimize degradation.

Q4: Can I use a sodium bicarbonate solution to wash my organic layer?

A4: While a sodium bicarbonate wash is effective for removing acidic impurities, it creates a basic environment that can promote the rapid hydrolysis of this compound.[2] If a bicarbonate wash is unavoidable, it should be performed quickly with a chilled, dilute solution. A better alternative for removing acid catalysts or byproducts is to use cold, dilute acidic water or brine.

Q5: What is the best way to dry the organic layer containing this compound?

A5: After the final aqueous wash (preferably with cold brine to remove the bulk of the water), the organic layer should be dried over a sufficient amount of a neutral, anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is thoroughly mixed with the solution and allowed sufficient time to absorb the water before being filtered off.

Data Presentation

The following table summarizes the influence of pH and temperature on the hydrolysis rate of acetylsalicylic acid, which serves as a close proxy for this compound.

Condition Relative Rate of Hydrolysis Key Takeaway
pH
pH 2-3MinimalOptimal pH for stability.
pH 7.5 (Buffer)ModerateNeutral pH significantly increases hydrolysis compared to acidic conditions.[2]
Alkaline (e.g., NaOH solution)Very RapidBasic conditions lead to rapid and irreversible hydrolysis (saponification).[1][3]
Temperature
0-5 °CSlowCold temperatures are critical for minimizing hydrolysis during workup.
25 °C (Room Temperature)ModerateHydrolysis rate is significantly higher than at colder temperatures.
60-70 °CRapidElevated temperatures drastically accelerate the degradation of the ester.[2]

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Hydrolysis

This protocol is designed for the workup of a reaction mixture where this compound is the desired product in an organic solvent.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them by the slow addition of a chilled, appropriate quenching solution while maintaining the low temperature.

  • Transfer: Transfer the cooled reaction mixture to a pre-chilled separatory funnel.

  • Initial Wash: Add an equal volume of ice-cold, dilute acid (e.g., 0.1 M HCl) to the separatory funnel. Gently invert the funnel several times to mix the layers, and then allow them to separate. Drain the aqueous layer.

  • Subsequent Washes: Repeat the washing step with ice-cold deionized water, followed by a wash with ice-cold brine. These washes help to remove water-soluble impurities and residual acid.

  • Drying: Drain the organic layer into a flask containing a generous amount of anhydrous sodium sulfate. Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the solution to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains low.

Protocol 2: Acetylation of Methyl Salicylate to Synthesize this compound

This protocol details the synthesis of this compound, followed by the recommended workup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl salicylate (1.0 eq) in a suitable solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add acetic anhydride (1.2 eq) to the solution, followed by a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst (e.g., pyridine).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • Slowly add ice-cold water to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Wash the organic layer sequentially with:

      • Ice-cold deionized water

      • Ice-cold, dilute sodium bicarbonate solution (perform this wash quickly to avoid product hydrolysis)

      • Ice-cold brine

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Pathways cluster_conditions Promoting Conditions MAB This compound MS Methyl Salicylate MAB->MS + H2O (mild conditions) AA Acetic Acid MAB->AA + H2O (mild conditions) SA Salicylic Acid MS->SA + H2O (harsher conditions) MeOH Methanol MS->MeOH + H2O (harsher conditions) Condition1 Alkaline pH (OH⁻) Condition1->MAB Condition2 High Temperature Condition2->MAB Condition3 Excess Water Condition3->MAB

Caption: Hydrolysis pathways of this compound and promoting conditions.

Workup_Workflow Start Reaction Mixture (in organic solvent) Cool Cool to 0-5 °C (Ice Bath) Start->Cool Step 1 Wash1 Wash with ice-cold dilute acid (e.g., 0.1M HCl) Cool->Wash1 Step 2 Wash2 Wash with ice-cold deionized water Wash1->Wash2 Step 3 Wash3 Wash with ice-cold brine Wash2->Wash3 Step 4 Dry Dry organic layer (anhydrous Na₂SO₄) Wash3->Dry Step 5 Filter Filter to remove drying agent Dry->Filter Step 6 Concentrate Concentrate under reduced pressure (low temperature) Filter->Concentrate Step 7 Product Pure this compound Concentrate->Product Final Product

References

Technical Support Center: Optimizing Esterification of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, experimental protocols, and data to optimize the esterification of acetylsalicylic acid (aspirin).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aspirin synthesis resulted in a lower-than-expected yield. What are the potential causes and how can I improve it?

A low yield in aspirin synthesis can stem from several factors:

  • Incomplete Reaction: The esterification may not have proceeded to completion. To address this, ensure the reaction is heated for a sufficient duration at an optimal temperature. Increasing the reaction time or temperature within the recommended range can help drive the reaction forward.[1][2]

  • Product Loss During Purification: Significant amounts of the product can be lost during filtration and washing steps.[2] Ensure careful handling and transfer of crystals. Use cold solvents for washing to minimize the dissolution of the aspirin.[3][4]

  • Hydrolysis: Aspirin can hydrolyze back to salicylic acid and acetic acid if exposed to moisture, especially at elevated temperatures.[1][2] Ensure all glassware is dry and store the final product in a desiccated, airtight container.[2]

  • Sub-optimal Catalyst Amount: An insufficient amount of acid catalyst (like sulfuric or phosphoric acid) can lead to a slow and incomplete reaction.[5] Conversely, an excessive amount can promote side reactions. Use the catalytst in the recommended catalytic amounts (usually a few drops).[6]

Q2: My final product has a distinct vinegar-like smell. What does this indicate?

A vinegar-like odor is indicative of the presence of acetic acid.[2] Acetic acid is a byproduct of the synthesis reaction and is also formed when excess acetic anhydride is quenched with water.[2][7] This suggests that the purification process, particularly washing and drying, was insufficient to remove all the acetic acid. Thoroughly wash the crystals with cold water during filtration and ensure the product is completely dry.[3][4]

Q3: The synthesized aspirin crystals are discolored (e.g., light tan) instead of pure white. What is the cause?

Discoloration suggests the presence of impurities.[2] These can include unreacted starting materials, polymeric byproducts, or contaminants from the reaction setup.[2] To remove these colored impurities and obtain pure white crystals, a recrystallization step is necessary.[1][2]

Q4: How does reaction temperature affect the yield and purity of aspirin?

Reaction temperature has a strong, positive correlation with both the yield and purity of aspirin.[1][8] Increasing the temperature (e.g., from 50°C to 80°C) accelerates the rate of the esterification reaction, leading to a higher conversion of salicylic acid to acetylsalicylic acid in a given timeframe.[1][8] This increased reaction completion reduces the amount of unreacted salicylic acid, thereby improving purity.[8]

Q5: Why is acetic anhydride used instead of acetic acid for the esterification of salicylic acid?

While reacting salicylic acid with acetic acid can produce aspirin, the reaction is reversible and produces water as a byproduct.[7][9] The presence of water can hydrolyze the aspirin product back into reactants, leading to an equilibrium with a low yield.[9][10] Acetic anhydride is a more reactive acetylating agent, and its reaction is effectively irreversible, leading to a much higher yield.[9][10] The byproduct is acetic acid, which is less reactive than water in the context of hydrolysis.[9]

Data Presentation

Table 1: Effect of Reaction Temperature on Aspirin Yield and Purity

This table summarizes the findings of a study where aspirin was synthesized by reacting salicylic acid and acetic anhydride for 20 minutes with phosphoric acid as a catalyst. The data shows a linear increase in both yield and purity as the temperature is raised from 50°C to 80°C.[8]

Reaction Temperature (°C)Relative Yield IncreaseRelative Purity Increase
50BaselineBaseline
60--
70--
801.28-fold1.25-fold

Data derived from a study showing a 1.28-fold increase in yield and a 1.25-fold increase in purity when increasing the temperature from 50°C to 80°C.[8] Specific values for 60°C and 70°C were not provided but followed a linear trend.

Experimental Protocols

Protocol 1: Synthesis of Acetylsalicylic Acid

This protocol describes a common laboratory method for the synthesis of aspirin.

  • Preparation: Weigh approximately 1.25 grams of dry salicylic acid and place it into a 50 mL Erlenmeyer flask.[6]

  • Reagent Addition: In a fume hood, add 2.5 mL of acetic anhydride to the flask, followed by 3-5 drops of a concentrated acid catalyst like sulfuric acid or 85% phosphoric acid.[3][6] Swirl the flask gently to mix the reagents.

  • Reaction: Heat the flask in a water bath maintained at a constant temperature (e.g., 70-80°C) for 10-20 minutes to complete the reaction.[1][6][8]

  • Quenching & Crystallization: Remove the flask from the heat and allow it to cool. Cautiously add 10-15 mL of cold water to hydrolyze the excess acetic anhydride.[4][6] Place the flask in an ice bath to maximize the crystallization of aspirin.[1][6] If crystals do not form, scratching the inside of the flask with a glass stirring rod can induce crystallization.[4][6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[3][6] Wash the crystals with a small amount of ice-cold water to remove soluble impurities.[3]

  • Drying: Keep the vacuum on for several minutes to help dry the crystals.[3] Transfer the crude product to a watch glass and allow it to air dry completely.

Protocol 2: Purification by Recrystallization

This protocol is used to purify the crude aspirin product.

  • Dissolution: Transfer the crude aspirin to a beaker and add a minimal amount of a hot solvent, such as an ethanol-water mixture.[5][11] Heat the mixture gently until all the aspirin is dissolved.[6][11]

  • Cooling & Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Pure aspirin crystals will begin to form as the solubility decreases.[6]

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to further encourage crystallization and maximize the yield of the purified product.[2]

  • Filtration: Collect the purified crystals by vacuum filtration.[2]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[2] The melting point of the final product can be measured to assess its purity (pure aspirin melts at approximately 135-136°C).[1]

Visualizations

Troubleshooting_Low_Yield start_node Low Product Yield decision_node decision_node start_node->decision_node Check Reaction Completion cause_node Cause: Incomplete Reaction (Sub-optimal time, temp, or catalyst) decision_node->cause_node Incomplete? [Yes] decision_node2 Significant Loss During Workup? decision_node->decision_node2 Complete? [No] solution_node Optimize Conditions: • Increase reaction time/temperature. • Ensure proper catalyst amount. cause_node->solution_node Solution cause_node2 Cause: Product Loss (During filtration & washing) decision_node2->cause_node2 Yes cause_node3 Cause: Product Hydrolysis (Moisture contamination) decision_node2->cause_node3 No solution_node2 Refine Technique: • Use ice-cold water for washing. • Ensure careful transfer of solids. cause_node2->solution_node2 Solution solution_node3 Prevent Degradation: • Use dry glassware. • Store product in a desiccator. cause_node3->solution_node3 Solution

Caption: Troubleshooting flowchart for addressing low yield in aspirin synthesis.

Experimental_Workflow Reactants Reactants: Salicylic Acid Acetic Anhydride Catalyst Reaction Esterification Reaction (Heating) Reactants->Reaction Quench Quenching & Crystallization (Add H2O, Ice Bath) Reaction->Quench Filter1 Vacuum Filtration (Isolate Crude Product) Quench->Filter1 Recrystallize Recrystallization (Hot Solvent Dissolution, Slow Cooling) Filter1->Recrystallize Crude Product Filter2 Final Filtration (Isolate Pure Product) Recrystallize->Filter2 Product Pure Acetylsalicylic Acid Filter2->Product Purified Crystals

Caption: General experimental workflow for the synthesis and purification of aspirin.

Impurity_Analysis Impurity {Symptom|Potential Cause|Recommended Action} Vinegar Vinegar Smell Presence of Acetic Acid Thoroughly wash crystals with cold water and dry completely. Discoloration Discolored Crystals Byproducts / Contaminants Perform recrystallization to remove impurities. Moisture Product degrades on storage Hydrolysis due to moisture Store final product in a dry, airtight container.

Caption: Logic table for identifying and resolving common product impurities.

References

Technical Support Center: Synthesis of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-acetoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities are typically related to starting materials, reagents, and side reactions. These include:

  • Salicylic Acid: Unreacted starting material or a product of hydrolysis of either the final product or the intermediate methyl salicylate.

  • Methyl Salicylate: An intermediate in one of the common synthetic routes. Its presence indicates an incomplete acetylation reaction.

  • Acetic Anhydride and Acetic Acid: Excess reagent from the acetylation step and its hydrolysis product.

  • Polymeric byproducts: High temperatures can sometimes lead to the formation of polymeric materials.

Q2: What are the main synthetic routes to produce this compound?

A2: There are two primary synthetic pathways:

  • Route 1: Esterification followed by Acetylation: Salicylic acid is first reacted with methanol in the presence of an acid catalyst (like sulfuric acid) to form methyl salicylate. The intermediate is then acetylated using acetic anhydride to yield this compound.

  • Route 2: Acetylation followed by Esterification: Salicylic acid is first acetylated with acetic anhydride to form acetylsalicylic acid (aspirin). The aspirin is then esterified with methanol using an acid catalyst to produce this compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and a pure sample of the product (if available), you can observe the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method is recrystallization, typically from a solvent mixture like ethanol/water or isopropanol/water. Washing the crude product with a cold solvent can also help remove some impurities. For highly pure material, column chromatography on silica gel may be employed.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction (esterification or acetylation).Hydrolysis of the product during workup.Loss of product during purification.- Ensure sufficient reaction time and appropriate temperature.- Use a Dean-Stark apparatus to remove water during esterification.- Use an excess of the acetylating agent.- Avoid excessive exposure to water and high pH during workup.- Optimize recrystallization conditions (e.g., solvent choice, cooling rate).
Product is an Oil and Does Not Solidify Presence of significant amounts of impurities, particularly unreacted methyl salicylate or acetic anhydride.- Wash the crude product with a cold, non-polar solvent to remove some impurities.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Purify the oil by column chromatography.
Product has a Strong Odor of Vinegar Residual acetic acid from the acetylation step.- Wash the crude product with a dilute solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution (CO2).- Ensure the product is thoroughly dried after washing.
Presence of Salicylic Acid in the Final Product Incomplete esterification or acetylation, or hydrolysis of the product.- Ensure the initial esterification or acetylation reaction goes to completion by monitoring with TLC.- During workup, wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities like salicylic acid.
Product appears discolored (yellow or brown) Formation of polymeric byproducts due to high reaction temperatures.- Maintain the recommended reaction temperature and avoid overheating.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Recrystallization may help to remove some colored impurities.

Quantitative Data on Common Impurities

The following table summarizes typical impurity levels that may be observed in the synthesis of this compound. The exact percentages can vary significantly based on the synthetic route, reaction conditions, and purification efficiency.

Impurity Typical Percentage Range (%) Analytical Method for Detection
Salicylic Acid0.1 - 2.0HPLC, GC-MS
Methyl Salicylate0.5 - 5.0HPLC, GC-MS
Acetic Acid< 0.5GC-MS, ¹H NMR
Acetylsalicylic Acid0.1 - 1.0HPLC

Experimental Protocols

Synthesis of this compound via Esterification of Salicylic Acid and subsequent Acetylation

Step 1: Synthesis of Methyl Salicylate [1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid and an excess of methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water, followed by a dilute sodium bicarbonate solution to remove unreacted salicylic acid and the acid catalyst.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude methyl salicylate.

Step 2: Acetylation of Methyl Salicylate

  • In a clean, dry flask, dissolve the crude methyl salicylate in an excess of acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., pyridine).

  • Heat the mixture gently (around 50-60°C) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully add cold water to hydrolyze the excess acetic anhydride.

  • The crude this compound will often precipitate as a solid. If it separates as an oil, it can be induced to crystallize.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Esterification then Acetylation cluster_route2 Route 2: Acetylation then Esterification SA1 Salicylic Acid MS1 Methyl Salicylate SA1->MS1 Methanol, H+ catalyst MAB1 This compound MS1->MAB1 Acetic Anhydride SA2 Salicylic Acid ASA Acetylsalicylic Acid (Aspirin) SA2->ASA Acetic Anhydride MAB2 This compound ASA->MAB2 Methanol, H+ catalyst

Caption: Common synthetic routes to this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Synthesis Issue Detected LowYield Low Yield Start->LowYield OilyProduct Oily Product Start->OilyProduct VinegarSmell Vinegar Smell Start->VinegarSmell SA_Impurity Salicylic Acid Impurity Start->SA_Impurity CheckCompletion Verify Reaction Completion (TLC) LowYield->CheckCompletion OptimizeWorkup Optimize Workup/Purification LowYield->OptimizeWorkup OilyProduct->OptimizeWorkup InduceCrystallization Induce Crystallization OilyProduct->InduceCrystallization NeutralizeAcid Neutralize with Bicarbonate VinegarSmell->NeutralizeAcid SA_Impurity->CheckCompletion SA_Impurity->NeutralizeAcid

Caption: Troubleshooting logic for common synthesis issues.

References

Why is my Methyl 2-acetoxybenzoate sample turning yellow?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-acetoxybenzoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a yellow discoloration in their this compound samples.

Troubleshooting Guide

Issue: this compound Sample is Yellow

The appearance of a yellow color in your this compound sample, which is typically a white to light yellow solid, can be indicative of degradation.[1][2] The primary cause is often the presence of impurities arising from hydrolysis or other decomposition pathways. Follow this guide to troubleshoot the issue.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Yellow Sample Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage (e.g., room temp, exposure to light/moisture) check_storage->improper_storage storage_action Action: Store at recommended -20°C or 4°C, protected from light and moisture. improper_storage->storage_action Yes review_synthesis Review Synthesis & Purification Protocol improper_storage->review_synthesis No analyze_sample Perform Analytical Chemistry (e.g., HPLC-UV, TLC) storage_action->analyze_sample synthesis_issue Potential for Residual Catalysts or Solvents review_synthesis->synthesis_issue synthesis_action Action: Re-purify sample (e.g., recrystallization). synthesis_issue->synthesis_action Yes synthesis_issue->analyze_sample No synthesis_action->analyze_sample impurities_detected Impurities Detected? (e.g., Salicylic Acid) analyze_sample->impurities_detected no_impurities No Significant Impurities (Color within specification) impurities_detected->no_impurities No purify Action: Purify sample based on identified impurity. impurities_detected->purify Yes accept_sample Decision: Acceptable for non-critical applications or purify further. no_impurities->accept_sample purify->analyze_sample

Caption: Troubleshooting workflow for a yellow this compound sample.

Frequently Asked Questions (FAQs)

Q1: Is it normal for my this compound sample to be slightly yellow?

A1: Yes, it can be within specification for this compound to appear as a "white to light yellow" solid.[1][3][4] However, a distinct or deepening yellow color is often an indicator of degradation.

Q2: What are the likely chemical causes for the yellow color?

A2: The yellow discoloration is most likely due to the formation of degradation products. The primary degradation pathway for esters like this compound is hydrolysis, which breaks the ester bond.[5][6] In this case, hydrolysis would yield methyl salicylate and acetic acid. While these initial products are colorless, subsequent degradation or oxidation of the phenolic methyl salicylate can lead to colored impurities.

Q3: How does storage affect the color and stability of the sample?

A3: Storage conditions are critical. Hydrolysis is accelerated by moisture and heat.[7] Therefore, exposure to humid air or elevated temperatures can promote degradation and yellowing. For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q4: What is the primary degradation pathway for this compound?

A4: The primary degradation pathway is hydrolysis of the acetyl ester bond to form Methyl 2-hydroxybenzoate (Methyl Salicylate) and Acetic Acid. This reaction can be catalyzed by acids or bases and is accelerated by the presence of moisture.[5][7]

Degradation_Pathway MA This compound Deg_Products Degradation Products MA->Deg_Products Hydrolysis H2O H₂O (Moisture) H2O->Deg_Products MS Methyl Salicylate Deg_Products->MS AA Acetic Acid Deg_Products->AA Oxidation Further Oxidation/ Degradation MS->Oxidation Colored Colored Impurities (Yellow Color) Oxidation->Colored

Caption: Hydrolytic degradation pathway of this compound.

Quantitative Data Summary

The stability of your this compound sample is highly dependent on storage conditions. The following table summarizes recommended storage temperatures and expected shelf life for the solid compound.

Storage TemperatureShelf Life
-20°C3 years[1]
4°C2 years[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of your this compound sample under various stress conditions. This can help confirm if the observed yellowing is due to hydrolysis or other degradation mechanisms.

1. Sample Preparation:

  • Prepare a stock solution of your this compound in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a temperature just below its melting point (Melting point is approximately 50°C) for 48 hours.[6]

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[8]

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by HPLC-UV or TLC to observe the formation of degradation products.

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the purity of your this compound and identifying potential degradation products like methyl salicylate.

1. Instrumentation:

  • A standard HPLC system with a UV detector and a C8 or C18 reversed-phase column.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 230 nm or 304 nm.[8]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Solution: Dissolve your yellowed this compound sample in the mobile phase at a known concentration.

4. Data Analysis:

  • Run the standard and sample solutions through the HPLC system.

  • Compare the chromatogram of your sample to the standard. The appearance of new peaks, particularly one corresponding to a methyl salicylate standard if available, indicates the presence of impurities.

  • The purity of your sample can be calculated based on the peak areas.

References

Minimizing side reactions in the acylation of methyl salicylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the acylation of methyl salicylate. The primary focus is on minimizing common side reactions to improve the yield and purity of the desired C-acylated hydroxyaryl ketone products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Friedel-Crafts acylation of methyl salicylate?

Low yields are a common issue and can stem from several factors:

  • Catalyst Coordination: The lone pair of electrons on the oxygen of the phenolic hydroxyl group in methyl salicylate can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, reducing its effectiveness in promoting the reaction.[1][2]

  • Ring Deactivation: Once the catalyst coordinates to the hydroxyl group, the oxygen atom becomes positively charged, which deactivates the aromatic ring towards further electrophilic substitution.[2]

  • Competitive O-Acylation: The reaction can occur at the phenolic oxygen (O-acylation) to form a phenyl ester, which is often faster than the desired reaction on the aromatic ring (C-acylation).[3][4]

Q2: My primary product is an O-acylated ester instead of the desired C-acylated ketone. How can I resolve this?

This issue arises from the bidentate nucleophilic nature of phenols, which can react at either the oxygen or the ring.[1][4] O-acylation is typically the kinetically favored, faster reaction. To favor the thermodynamically more stable C-acylated product, you can:

  • Increase Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation. The excess catalyst can coordinate to the oxygen of the initially formed O-acylated ester, facilitating its rearrangement to the C-acylated product via the Fries Rearrangement.[2][3]

  • Employ a Two-Step Approach: Intentionally perform the O-acylation first to form the stable phenyl ester, and then induce the Fries Rearrangement in a separate step with an excess of catalyst to yield the C-acylated product. This often provides a more reliable and higher-yielding route.[3][5]

Q3: I am obtaining a mixture of ortho and para C-acylated products. How can I control the regioselectivity?

The regioselectivity of the acylation, particularly when proceeding through the Fries Rearrangement, is highly dependent on the reaction temperature.[3][6]

  • To favor the para isomer: Conduct the reaction at lower temperatures. This is the thermodynamically controlled product.[3]

  • To favor the ortho isomer: Use higher reaction temperatures. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at elevated temperatures.[3][6] The use of non-polar solvents also tends to favor the ortho product.[6]

Q4: What is the Fries Rearrangement and how does it impact my reaction?

The Fries Rearrangement is a reaction in which a phenolic ester is converted to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[6] In the context of methyl salicylate acylation, it can be both a competing pathway and a useful tool. If O-acylation occurs first, the Fries Rearrangement can convert this ester intermediate into your desired C-acylated product.[2] Understanding and controlling the conditions for this rearrangement is key to a successful synthesis.[6][7]

Q5: What are the recommended catalysts and solvents for this reaction?

  • Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) are commonly used.[7] Strong Brønsted acids such as hydrogen fluoride (HF) or methanesulfonic acid have also proven effective.[6][7] An excess of the catalyst is often required to overcome deactivation by the starting material and product.[7]

  • Solvents: The choice of solvent can influence the ratio of ortho to para products. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[6] In some cases, the reaction can be conducted without a solvent.[6]

Q6: I suspect my methyl salicylate starting material is hydrolyzing. How can I prevent this?

The ester group of methyl salicylate can be hydrolyzed to salicylic acid under either acidic or basic conditions, especially in the presence of water.[8][9] To prevent this:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and handle hygroscopic reagents (like AlCl₃) in an inert atmosphere (e.g., under nitrogen or argon).

  • Non-Aqueous Workup: During product isolation, use non-aqueous workup procedures where possible until the catalyst has been quenched and removed.

Troubleshooting Guide

Use the following workflow to diagnose and address common issues encountered during the acylation of methyl salicylate.

TroubleshootingWorkflow Troubleshooting Workflow for Methyl Salicylate Acylation start Problem Observed low_yield Low or No Yield start->low_yield wrong_product Incorrect Product (e.g., O-Acylation Dominates) start->wrong_product isomer_mix Mixture of Ortho/Para Isomers start->isomer_mix cause_catalyst Cause: Catalyst Deactivation low_yield->cause_catalyst Likely Cause cause_kinetic Cause: Kinetic Control Favors O-Acylation wrong_product->cause_kinetic Likely Cause cause_temp Cause: Suboptimal Temperature Control isomer_mix->cause_temp Likely Cause sol_catalyst Solution: - Use >1 equivalent of Lewis Acid - Ensure anhydrous conditions cause_catalyst->sol_catalyst Recommended Action sol_thermo Solution: - Increase catalyst concentration - Increase reaction time/temp - Use two-step Fries Rearrangement cause_kinetic->sol_thermo Recommended Action sol_temp Solution: - Low temp (~0-25°C) for para - High temp (>100°C) for ortho cause_temp->sol_temp Recommended Action

Caption: Troubleshooting workflow for common acylation issues.

Data Presentation

Table 1: Effect of Reaction Conditions on C-Acylation vs. O-Acylation

ConditionFavored ProductRationaleReference
Low Lewis Acid Conc.O-Acylation (Ester)Kinetic control; faster reaction at the more nucleophilic oxygen.[4]
High Lewis Acid Conc.C-Acylation (Ketone)Thermodynamic control; promotes Fries rearrangement of the O-acylated intermediate to the more stable C-acylated product.[2][3]
Base CatalysisO-Acylation (Ester)Deprotonation of the phenol increases the nucleophilicity of the oxygen.[4]
Acid CatalysisO-Acylation (Ester)Protonation of the acylating agent increases its electrophilicity for reaction with the phenolic oxygen.[4]

Table 2: Influence of Temperature on Regioselectivity of the Fries Rearrangement

TemperatureFavored IsomerRationaleReference
Low (e.g., < 25°C)para-hydroxyaryl ketoneThermodynamic product.[3][6]
High (e.g., > 100°C)ortho-hydroxyaryl ketoneThe ortho product forms a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at higher temperatures.[3][6]

Reaction Pathways Overview

The acylation of methyl salicylate can proceed through several pathways. The desired outcome is C-acylation, but this competes with O-acylation. The O-acylated product can then rearrange to the C-acylated product under the right conditions.

ReactionPathways Acylation Pathways of Methyl Salicylate start Methyl Salicylate + Acyl Halide/Anhydride o_acylation O-Acylated Product (Phenolic Ester) start->o_acylation O-Acylation (Kinetic Pathway) Low [Lewis Acid] c_acylation_ortho ortho-C-Acylated Product (Hydroxyaryl Ketone) start->c_acylation_ortho Direct C-Acylation (Thermodynamic Pathway) c_acylation_para para-C-Acylated Product (Hydroxyaryl Ketone) start->c_acylation_para Direct C-Acylation (Thermodynamic Pathway) o_acylation->c_acylation_ortho Fries Rearrangement High Temp, High [Lewis Acid] o_acylation->c_acylation_para Fries Rearrangement Low Temp, High [Lewis Acid]

Caption: Competing pathways in the acylation of methyl salicylate.

Experimental Protocols

Protocol 1: Direct C-Acylation (Favoring the para Product)

This protocol uses a high concentration of Lewis acid to favor direct C-acylation and the Fries rearrangement of any O-acylated intermediate. Low temperature is used to promote para selectivity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise add aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solvent.

  • Reagent Addition: Dissolve methyl salicylate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5°C. Stir for 15 minutes.

  • Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 12-24 hours.

  • Workup: Cool the reaction mixture back to 0°C and quench by slowly adding crushed ice, followed by dilute HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step O-Acylation Followed by Fries Rearrangement

This method can provide better control and higher yields by separating the two key reaction steps.[3]

Step A: O-Acylation

  • Setup: Dissolve methyl salicylate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise. If using a non-basic solvent, add a base like triethylamine (1.2 equivalents) to neutralize the HCl byproduct.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of methyl salicylate.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude O-acylated ester. This intermediate may be purified or used directly in the next step.

Step B: Fries Rearrangement

  • Setup: In a separate flame-dried flask under nitrogen, suspend AlCl₃ (2.5 equivalents) in an anhydrous solvent (e.g., nitrobenzene).

  • Reagent Addition: Add the crude O-acylated ester from Step A, dissolved in a minimal amount of solvent, dropwise to the stirred AlCl₃ suspension.

  • Reaction: Heat the mixture to the desired temperature to control regioselectivity (e.g., 120-160°C for the ortho product). Stir for several hours, monitoring by TLC.

  • Workup and Purification: Cool the reaction and perform the workup and purification as described in Protocol 1 (steps 6-8).

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-acetoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of my this compound sample overlap?

A1: The four protons on the benzene ring of this compound are in close chemical environments, leading to similar chemical shifts. This proximity often results in complex, overlapping multiplets in the aromatic region of the ¹H NMR spectrum, making direct interpretation and assignment challenging.

Q2: What are the initial troubleshooting steps I can take to resolve these overlapping signals?

A2: Before proceeding to more advanced techniques, simple adjustments to your experimental setup can often improve spectral resolution. These include:

  • Solvent Change: Altering the deuterated solvent can induce differential chemical shifts in the protons of your analyte.

  • Sample Concentration: Optimizing the sample concentration can minimize intermolecular interactions that lead to peak broadening.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational or exchange processes are involved.

Q3: Are there more advanced methods to definitively resolve the overlapping aromatic signals?

A3: Yes, several advanced NMR techniques can be employed for unambiguous signal assignment:

  • Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to your sample to induce large chemical shifts, effectively spreading out the overlapping signals.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY and HSQC, are powerful tools that resolve signals into a second dimension, revealing proton-proton and proton-carbon correlations, respectively.

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals with Solvent Effects

A common and effective method to resolve overlapping aromatic signals is to acquire the ¹H NMR spectrum in different deuterated solvents. The anisotropic effects of aromatic solvents like benzene-d₆, in particular, can cause significant changes in chemical shifts compared to less magnetically interactive solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Data Presentation: Solvent-Induced Chemical Shifts of this compound Protons

Proton AssignmentHypothetical Chemical Shift (δ) in CDCl₃ (ppm)Hypothetical Chemical Shift (δ) in DMSO-d₆ (ppm)Hypothetical Chemical Shift (δ) in Benzene-d₆ (ppm)
H37.15 (dd)7.25 (dd)6.85 (dd)
H47.55 (td)7.65 (td)7.30 (td)
H57.30 (td)7.40 (td)7.05 (td)
H67.95 (dd)8.05 (dd)7.80 (dd)
-OCH₃ (ester)3.90 (s)3.85 (s)3.50 (s)
-OCOCH₃ (acetate)2.35 (s)2.30 (s)2.10 (s)

Note: The chemical shift values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected relative shifts in different solvents. Actual values may vary based on experimental conditions.

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare three separate NMR tubes, each containing an identical concentration of this compound (e.g., 10-20 mg).

  • Dissolution: Dissolve the samples in approximately 0.6 mL of CDCl₃, DMSO-d₆, and Benzene-d₆, respectively.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the three spectra to identify the solvent that provides the best resolution of the aromatic signals.

Logical Workflow for Solvent Selection

start Overlapping Aromatic Signals in Initial Spectrum solvent_change Acquire Spectra in Different Solvents (CDCl₃, DMSO-d₆, Benzene-d₆) start->solvent_change compare Compare Spectra for Resolution solvent_change->compare resolved Resolved Spectrum - Proceed with Analysis compare->resolved Sufficient Separation not_resolved Inadequate Resolution compare->not_resolved Insufficient Separation advanced Proceed to Advanced Techniques (LSR or 2D NMR) not_resolved->advanced

Caption: Workflow for resolving overlapping signals using solvent effects.

Guide 2: Utilizing Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the ester and acetate carbonyl groups in this compound. This interaction induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[2]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample in a dry, non-coordinating deuterated solvent like CDCl₃.

  • Prepare LSR Solution: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube containing your sample.

  • Acquisition after each addition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in the chemical shifts of the aromatic protons. Protons closer to the carbonyl groups will experience larger shifts.

  • Optimization: Continue the titration until the overlapping signals are sufficiently resolved for analysis. Be aware that excessive amounts of LSR can lead to line broadening.

Workflow for Lanthanide Shift Reagent Experiment

start Overlapping Aromatic Signals add_lsr Add Incremental Amounts of LSR start->add_lsr acquire_spectrum Acquire ¹H NMR Spectrum add_lsr->acquire_spectrum check_resolution Sufficient Resolution? acquire_spectrum->check_resolution resolved Resolved Spectrum - Analyze Data check_resolution->resolved Yes continue_titration Continue Titration check_resolution->continue_titration No continue_titration->add_lsr

Caption: Workflow for resolving overlapping signals using a lanthanide shift reagent.

Guide 3: Employing 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful method to resolve overlapping signals by spreading the information into a second frequency dimension.

¹H-¹H COSY (Correlation Spectroscopy)

A COSY experiment reveals correlations between protons that are spin-spin coupled, typically over two or three bonds. In the case of this compound, it will show correlations between adjacent aromatic protons, allowing for the tracing of the connectivity within the benzene ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment identifies which protons are directly attached to which carbon atoms. This is particularly useful for unambiguously assigning the aromatic protons by correlating them to their corresponding, and often better resolved, ¹³C signals.

Experimental Protocols: 2D NMR

¹H-¹H COSY:

  • Setup: Load a standard ¹H-¹H COSY pulse program on the NMR spectrometer.

  • Parameters: Set the spectral width in both dimensions to encompass all proton signals. The number of increments in the indirect dimension will determine the resolution; 128-256 increments are typically sufficient.

  • Acquisition: Run the experiment.

  • Processing and Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate J-coupling between protons, allowing for the assignment of adjacent protons on the aromatic ring.

¹H-¹³C HSQC:

  • Setup: Load a standard ¹H-¹³C HSQC pulse program.

  • Parameters: Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range for aromatic and ester/acetate carbons.

  • Acquisition: Run the experiment.

  • Processing and Analysis: Process the 2D data. Each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.

Logical Flow for 2D NMR Analysis

start Overlapping ¹H Signals run_cosy Run ¹H-¹H COSY Experiment start->run_cosy run_hsqc Run ¹H-¹³C HSQC Experiment start->run_hsqc analyze_cosy Identify Coupled Protons (Adjacent Aromatic Protons) run_cosy->analyze_cosy analyze_hsqc Correlate Protons to Carbons run_hsqc->analyze_hsqc assign_signals Assign All Aromatic Signals analyze_cosy->assign_signals analyze_hsqc->assign_signals

Caption: Workflow for using 2D NMR to resolve and assign overlapping signals.

References

Storage and stability issues of Methyl 2-acetoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-acetoxybenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the storage and stability challenges associated with this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, stock solutions of this compound should be stored under specific temperature-controlled conditions. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. In the presence of moisture, the ester bond is cleaved, yielding salicylic acid and acetic acid.[2] This reaction is analogous to the hydrolysis of acetylsalicylic acid (aspirin).

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can accelerate the hydrolysis of this compound:

  • Moisture: As a key reactant in hydrolysis, the presence of water is essential for degradation.[2]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[3]

  • pH: The hydrolysis of esters like this compound is catalyzed by both acids and bases. Alkaline conditions, in particular, significantly accelerate the degradation process.[2] The greatest stability for the related compound, aspirin, is observed in mildly acidic conditions (pH 2-3).[4]

Q4: Are there any other potential degradation pathways besides hydrolysis?

A4: While hydrolysis is the most common degradation pathway, other mechanisms can occur under specific conditions:

  • Oxidation: Atmospheric oxidation can lead to degradation, although this is more relevant to environmental fate than typical laboratory solution stability.[5][6]

  • Photodegradation: Exposure to UV light can induce degradation. However, in some studies, the rate of degradation of related salicylates by photolysis was found to be similar to photocatalysis.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitate formation in aqueous solutions.
  • Possible Cause: Precipitation of salicylic acid, a hydrolysis product of this compound. Salicylic acid has lower solubility in water compared to the parent compound, especially at lower pH.[4]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of your solution is not excessively low.

    • Co-solvent Usage: Consider using a co-solvent such as ethanol or polyethylene glycol to enhance the solubility of both this compound and its potential degradation products.[4]

    • Concentration Reduction: If experimentally feasible, prepare a more dilute solution.[4]

Issue 2: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in your stock or working solutions, leading to a lower effective concentration of the active compound.

  • Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C or -80°C) start->check_storage check_age Check Age of Stock Solution (within recommended duration?) check_storage->check_age fresh_prep Prepare Fresh Stock Solution check_age->fresh_prep No check_pH Measure pH of Working Solution (Is it within optimal range, e.g., acidic?) check_age->check_pH Yes fresh_prep->check_pH adjust_pH Adjust pH with Appropriate Buffer (e.g., citrate or acetate) check_pH->adjust_pH No analyze_purity Analyze Purity of Solution via HPLC (see protocol below) check_pH->analyze_purity Yes adjust_pH->analyze_purity end_good Proceed with Experiment analyze_purity->end_good Purity Acceptable end_bad Discard Solution and Re-evaluate Protocol analyze_purity->end_bad Degradation Detected

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating HPLC method to separate this compound from its primary degradation product, salicylic acid. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C8 or C18 reversed-phase column is generally suitable. For example, a Lichrosorb C8 column (150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v) containing a small amount of acid (e.g., 1.0% acetic acid) to improve peak shape and resolution.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 304 nm.[8]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution to the desired concentration range (e.g., 25-175 µg/mL) using the mobile phase.[8]

  • To analyze for degradation products, subject a sample of this compound to forced degradation conditions (e.g., heat, acid, or base) and then prepare it for injection as described above.

Data on Degradation of Related Compounds

While specific kinetic data for this compound is limited in the readily available literature, forced degradation studies on the parent compound, aspirin (acetylsalicylic acid), provide valuable insights into its stability profile.

Stress ConditionAspirin Degradation (%)Omeprazole Degradation (%)Reference
Acid Hydrolysis (0.1 N HCl)32.6361.64[9]
Base Hydrolysis (0.1 N NaOH)10.174.29[9]
Oxidative (3% H₂O₂)15.4826.38[9]
Thermal0.374.32[9]

Note: This data is for aspirin and omeprazole and serves as an illustrative example of degradation under forced conditions.

Visualization of Degradation Pathway

The primary degradation pathway of this compound is hydrolysis. The following diagram illustrates this chemical transformation.

G cluster_0 Reactant cluster_1 Reagent cluster_2 Products M2A This compound plus1 + M2A->plus1 H2O Water (H₂O) H2O->plus1 SA Salicylic Acid AA Acetic Acid arrow Hydrolysis (catalyzed by H⁺ or OH⁻) plus1->arrow arrow->SA arrow->AA

Hydrolysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Properties of Methyl 2-acetoxybenzoate and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the analgesic activities of Methyl 2-acetoxybenzoate and its parent compound, aspirin, reveals a close relationship in their mechanisms of action, with differences in their potency and onset of action likely stemming from their pharmacokinetic profiles. While both compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, the prodrug nature of this compound introduces a crucial metabolic step that influences its analgesic efficacy.

This compound, a methyl ester derivative of acetylsalicylic acid (aspirin), is classified as an aspirin prodrug.[1] This means that it is a precursor molecule that is converted into the active drug, aspirin, within the body. The primary mechanism of action for both compounds lies in the irreversible acetylation of a serine residue in the active site of COX-1 and COX-2 enzymes.[2] This enzymatic inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3]

Quantitative Comparison of Analgesic Activity

Direct, head-to-head quantitative comparisons of the systemic analgesic effects of this compound and aspirin are not extensively available in publicly accessible literature. However, by examining data from various studies on aspirin and related salicylate compounds, a comparative profile can be inferred. The analgesic efficacy of these compounds is typically evaluated using standardized animal models such as the hot plate test, tail-flick test, and the acetic acid-induced writhing test.

Table 1: Summary of Experimental Data on the Analgesic Activity of Aspirin

Experimental ModelAnimal ModelAspirin DoseRoute of AdministrationObserved EffectReference
Acetic Acid-Induced Writhing TestMouse2.5–100 mg/kgp.o.Dose-related inhibition of writhing (ED₅₀ = 242.8 μmol/kg)[4]
Hot Plate Test (Increasing Temperature)Rat/MouseDose-dependent-Dose-related increases in response temperature[5]
Radiant Heat Tail-Flick TestMouse3-300 µgIntradermalDose-dependent increase in tail-flick latency[6]

Note: p.o. refers to oral administration. ED₅₀ is the dose that produces 50% of the maximal effect.

Data on the systemic analgesic activity of this compound is less prevalent. Much of the research on methyl salicylate, a closely related compound, focuses on its topical application.[7] However, it is understood that upon systemic absorption, this compound undergoes hydrolysis to form aspirin and methanol. The rate and extent of this conversion are critical determinants of its analgesic potency relative to the direct administration of aspirin.

Mechanism of Action and Signaling Pathways

The analgesic effect of both compounds is initiated by the inhibition of the COX pathway. Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes. These prostaglandins sensitize peripheral nociceptors (pain receptors) to other chemical and mechanical stimuli, thereby lowering the pain threshold. By inhibiting COX, aspirin and its prodrug, this compound, effectively reduce the production of these sensitizing prostaglandins, leading to an analgesic effect.[2][3]

Beyond the primary COX inhibition, there is evidence suggesting that salicylates may also modulate other signaling pathways involved in nociception. For instance, some studies propose that salicylates can influence the NF-κB signaling pathway, which plays a central role in inflammation.

Aspirin_Mechanism_of_Action Signaling Pathway of Aspirin's Analgesic Action Tissue Injury Tissue Injury Arachidonic Acid Arachidonic Acid Tissue Injury->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins (PGH2) Prostaglandins (PGH2) COX-1 / COX-2->Prostaglandins (PGH2) Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandins (PGH2)->Pro-inflammatory Prostaglandins Nociceptor Sensitization Nociceptor Sensitization Pro-inflammatory Prostaglandins->Nociceptor Sensitization Pain Pain Nociceptor Sensitization->Pain Aspirin / this compound Aspirin / this compound Aspirin / this compound->COX-1 / COX-2

Caption: Mechanism of analgesic action of aspirin and this compound.

Experimental Protocols

The evaluation of analgesic activity in preclinical studies relies on standardized and validated experimental protocols. The following are detailed methodologies for key experiments used to assess the analgesic effects of compounds like aspirin and this compound.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity.[8]

  • Animals: Male or female mice are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound or aspirin) or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a predetermined time (e.g., 30 or 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100[8]

Writhing_Test_Workflow Acetic Acid-Induced Writhing Test Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Induction and Observation cluster_3 Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Administer Vehicle (Control) Administer Vehicle (Control) Grouping->Administer Vehicle (Control) Administer Test Compound Administer Test Compound Grouping->Administer Test Compound Inject Acetic Acid (i.p.) Inject Acetic Acid (i.p.) Administer Vehicle (Control)->Inject Acetic Acid (i.p.) Administer Test Compound->Inject Acetic Acid (i.p.) Observe and Count Writhes Observe and Count Writhes Inject Acetic Acid (i.p.)->Observe and Count Writhes Calculate % Inhibition Calculate % Inhibition Observe and Count Writhes->Calculate % Inhibition

Caption: Workflow for the acetic acid-induced writhing test.

Hot Plate Test

The hot plate test is used to evaluate centrally mediated analgesia.[9]

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used.

  • Procedure:

    • The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are then administered the test compound or vehicle.

    • The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test also measures the response to a thermal stimulus and is indicative of centrally mediated analgesia.[10]

  • Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Rats or mice are commonly used.

  • Procedure:

    • The animal's tail is positioned in the apparatus.

    • The light beam is activated, and a timer starts simultaneously.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is employed to avoid tissue damage.

    • Baseline latency is recorded before administering the test compound or vehicle.

    • Latency is then measured at various time points after treatment.

  • Data Analysis: A significant increase in the tail-flick latency in the treated group compared to the control group suggests an analgesic effect.

Conclusion

References

1H NMR chemical shift comparison of salicylic acid and Methyl 2-acetoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug development and chemical analysis.

In the realm of pharmaceutical sciences and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structure elucidation and purity assessment. This guide provides a direct comparison of the 1H NMR chemical shifts of salicylic acid and its well-known derivative, Methyl 2-acetoxybenzoate (Aspirin). Understanding the distinct NMR profiles of these two compounds is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of starting materials and final products.

Executive Summary

The primary structural difference between salicylic acid and this compound lies in the acetylation of the phenolic hydroxyl group and the esterification of the carboxylic acid. These modifications induce significant changes in the electronic environment of the protons, leading to distinct and predictable shifts in their 1H NMR spectra. The electron-donating phenolic hydroxyl group in salicylic acid shields the aromatic protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing acetyl group in this compound deshields the aromatic protons, shifting their signals downfield. Furthermore, the conversion of the carboxylic acid to a methyl ester introduces a characteristic singlet peak for the methyl protons.

Data Presentation: 1H NMR Chemical Shifts (CDCl₃)

The following table summarizes the experimental 1H NMR chemical shift data for salicylic acid and this compound in deuterated chloroform (CDCl₃).

Proton Assignment Salicylic Acid (ppm) This compound (ppm) Key Differences
Carboxylic Acid (-COOH)~11.0-12.0 (broad s)11.77 (s)The acidic proton in both molecules is significantly deshielded, appearing far downfield.
Aromatic (H6)7.96 (dd)8.12 (dd)Deshielded in this compound due to the proximity to the electron-withdrawing acetyl group.
Aromatic (H4)7.55 (ddd)7.66 (ddd)Deshielded in this compound.
Aromatic (H5)7.03 (dd)7.28 (ddd)Deshielded in this compound.
Aromatic (H3)6.97 (ddd)7.16 (dd)Deshielded in this compound.
Phenolic Hydroxyl (-OH)~5.0-6.0 (broad s)-Absent in this compound due to acetylation.
Acetyl Methyl (-COCH₃)-2.36 (s)A characteristic singlet for the acetyl group protons.

Note: The chemical shifts of the carboxylic acid and phenolic hydroxyl protons in salicylic acid can be broad and their exact position may vary depending on concentration and the purity of the CDCl₃ solvent. The presence of trace amounts of acid (DCl) in CDCl₃ can sometimes lead to the exchange and disappearance of these signals.[1]

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain high-resolution 1H NMR spectra of salicylic acid and this compound for the comparison of chemical shifts.

Materials:

  • Salicylic acid

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz NMR Spectrometer (or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample (salicylic acid or this compound) and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer to the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A typical experiment would involve:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (to improve signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Visualization of Structural and Electronic Effects

The following diagram illustrates the key structural differences between salicylic acid and this compound and the resulting influence on the electron density of the aromatic ring, which in turn affects the 1H NMR chemical shifts.

Caption: Structural and electronic differences between Salicylic Acid and this compound.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Methyl 2-acetoxybenzoate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two closely related benzoate esters: Methyl 2-acetoxybenzoate (aspirin methyl ester) and methyl salicylate. Understanding these fragmentation pathways is crucial for the structural elucidation and differentiation of these compounds in complex matrices.

Data Presentation: Key Mass Fragments

The mass spectral data for this compound and methyl salicylate reveal distinct fragmentation patterns that allow for their unambiguous identification. The key mass-to-charge ratios (m/z) of the prominent fragments are summarized in the table below.

Fragment (m/z) This compound (Aspirin Methyl Ester) Methyl Salicylate Interpretation
Molecular Ion [M] 194152Parent molecule minus one electron
152 PresentPresent (Molecular Ion)Loss of ketene (CH₂=C=O) from this compound
121 PresentPresentLoss of a methoxy radical (•OCH₃)
120 PresentPresentLoss of methanol (CH₃OH) from the m/z 152 fragment
92 PresentPresentLoss of carbon monoxide (CO) from the m/z 120 fragment
65 Not a major fragmentPresentAromatic fragment [C₅H₅]⁺
43 Present (Base Peak)Not a major fragmentAcetyl cation [CH₃CO]⁺

Experimental Protocols

The data presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5 or equivalent) and a quadrupole mass analyzer is used.

Sample Preparation:

  • Samples of this compound and methyl salicylate are dissolved in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • For complex matrices, appropriate extraction and purification steps (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary prior to analysis.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 280 °C at a rate of 10 °C/min, with a final hold for 5 minutes.

  • Mass Spectrometer Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Fragmentation Pathways

The distinct fragmentation pathways of this compound and methyl salicylate are visualized below. These diagrams illustrate the formation of the key fragment ions observed in their respective mass spectra.

Methyl_2_acetoxybenzoate_Fragmentation M_194 [M]+• m/z 194 This compound F_152 [M - C₂H₂O]+• m/z 152 M_194->F_152 - CH₂CO F_43 [C₂H₃O]+ m/z 43 M_194->F_43 - C₈H₇O₃• F_120 [M - C₂H₂O - CH₄O]+• m/z 120 F_152->F_120 - CH₃OH F_92 [M - C₂H₂O - CH₄O - CO]+• m/z 92 F_120->F_92 - CO

Caption: Fragmentation of this compound.

Methyl_Salicylate_Fragmentation M_152 [M]+• m/z 152 Methyl Salicylate F_121 [M - •OCH₃]+ m/z 121 M_152->F_121 - •OCH₃ F_120 [M - CH₃OH]+• m/z 120 M_152->F_120 - CH₃OH F_92 [M - CH₃OH - CO]+• m/z 92 F_120->F_92 - CO F_65 [C₅H₅]+ m/z 65 F_92->F_65 - C₂H₃•

Caption: Fragmentation of Methyl Salicylate.

Discussion

The primary distinguishing feature in the mass spectrum of This compound is the prominent base peak at m/z 43 , corresponding to the highly stable acetyl cation ([CH₃CO]⁺). Its molecular ion peak is observed at m/z 194 . A significant fragmentation pathway involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to yield a fragment at m/z 152 , which corresponds to the molecular ion of methyl salicylate. This fragment then follows a similar fragmentation pathway to methyl salicylate, losing methanol (CH₃OH) to form the ion at m/z 120 , followed by the loss of carbon monoxide (CO) to produce the fragment at m/z 92 .

For methyl salicylate , the molecular ion is the base peak at m/z 152 . A key fragmentation is the loss of a molecule of methanol (CH₃OH) to produce a strong peak at m/z 120 .[1][2] This is followed by the loss of carbon monoxide (CO) to give a fragment at m/z 92 .[1][2] Another characteristic fragmentation is the loss of a methoxy radical (•OCH₃) to form an acylium ion at m/z 121 . The presence of a notable peak at m/z 65 is also characteristic of the salicylate structure.

References

Hydrolysis Rate of Aspirin Esters: A Comparative Analysis of Methyl 2-Acetoxybenzoate and Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis rates of Methyl 2-acetoxybenzoate and other aspirin esters, supported by available experimental data. Understanding the hydrolysis kinetics of these compounds is crucial for the development of effective prodrugs and for ensuring the stability and efficacy of aspirin formulations.

Introduction to Aspirin Ester Hydrolysis

Aspirin (acetylsalicylic acid) is a widely used medication, but its use can be limited by gastrointestinal side effects. Esterification of the carboxylic acid group of aspirin is a common strategy to create prodrugs that can mitigate these effects. The therapeutic efficacy of such prodrugs is highly dependent on their hydrolysis rate back to the active aspirin molecule within the body. This guide focuses on the comparative hydrolysis kinetics of various aspirin esters, with a particular emphasis on this compound.

The hydrolysis of an aspirin ester involves the cleavage of the ester bond to yield acetylsalicylic acid (aspirin) and the corresponding alcohol. This reaction can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Comparative Hydrolysis Rate Data

The following table summarizes the available quantitative data on the hydrolysis rates of this compound and other selected aspirin esters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Aspirin EsterExperimental ConditionsRate Constant (k) or Half-life (t½)Reference
This compound Information on specific rate constants is limited in the reviewed literature. It is described as an anti-inflammatory aspirin prodrug that can be chemically or enzymatically hydrolyzed.Data not available in comparative studies.
N,N-Dimethylglycolamide Ester of Aspirin Human plasmaRapid hydrolysis, yielding 50% aspirin.
N,N-Diethylglycolamide Ester of Aspirin Human plasmaRapid hydrolysis, yielding 55% aspirin.
Methylsulfinylthis compound pH > 4Undergoes neutral hydrolysis to form aspirin.
Isosorbide Diaspirinate 30% human plasma solution (pH 7.4) at 37°Ct½ = 1.1 min (61% aspirin liberation)

Experimental Protocol: Determination of Hydrolysis Rate by HPLC

A common and accurate method for determining the hydrolysis rate of aspirin esters is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the parent ester and its hydrolysis products over time.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an aspirin ester in a buffered solution.

Materials and Reagents:

  • Aspirin ester of interest

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the aspirin ester in a suitable solvent (e.g., acetonitrile).

    • Prepare the mobile phase, typically a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer with pH adjusted to 7.4). The exact ratio should be optimized for the specific ester.

    • Prepare the hydrolysis medium, which is the phosphate buffer (pH 7.4).

  • Hydrolysis Experiment:

    • Pre-heat the hydrolysis medium to the desired temperature (e.g., 37°C) in a thermostatically controlled environment.

    • Initiate the hydrolysis reaction by adding a small, known volume of the aspirin ester stock solution to the pre-heated buffer to achieve the desired initial concentration.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the withdrawn aliquots to prevent further hydrolysis. This can be achieved by dilution with a cold mobile phase or by adding a quenching agent.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Elute the components isocratically using the prepared mobile phase at a constant flow rate.

    • Monitor the elution of the aspirin ester and its hydrolysis products (e.g., salicylic acid or acetylsalicylic acid) using a UV detector at a suitable wavelength (typically around 230-280 nm).

    • Record the peak areas of the parent ester at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the peak area (or concentration) of the aspirin ester against time.

    • If the reaction follows first-order kinetics, the plot will be a straight line.

    • The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) of the hydrolysis reaction can be calculated using the equation: t½ = 0.693 / k.

Visualizing the Hydrolysis Process

Experimental Workflow for Hydrolysis Rate Determination

The following diagram illustrates the general workflow for determining the hydrolysis rate of an aspirin ester using HPLC.

G Experimental Workflow for Hydrolysis Rate Determination cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_calc Calculation prep_ester Prepare Aspirin Ester Stock Solution initiate Initiate Hydrolysis (add ester to buffer at 37°C) prep_ester->initiate prep_buffer Prepare Buffer (e.g., pH 7.4) prep_buffer->initiate prep_mobile Prepare HPLC Mobile Phase sampling Withdraw Samples at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench hplc Inject Sample into HPLC quench->hplc detect UV Detection hplc->detect data Record Peak Areas detect->data plot Plot ln(Concentration) vs. Time data->plot calc_k Determine Rate Constant (k) plot->calc_k calc_t Calculate Half-life (t½) calc_k->calc_t

Caption: Workflow for determining the hydrolysis rate of aspirin esters.

Conceptual Pathway of Aspirin Ester Hydrolysis

This diagram illustrates the two potential hydrolysis pathways for an aspirin ester prodrug. The desired "productive" pathway leads to the formation of active aspirin, while the "non-productive" pathway results in the formation of a salicylate ester, which may not have the same therapeutic effect.

G Aspirin Ester Hydrolysis Pathways AspirinEster Aspirin Ester (Prodrug) Aspirin Aspirin (Acetylsalicylic Acid) AspirinEster->Aspirin Productive Pathway (Ester Hydrolysis) SalicylateEster Salicylate Ester AspirinEster->SalicylateEster Non-Productive Pathway (Deacetylation) Alcohol Alcohol AspirinEster->Alcohol Hydrolysis SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis AceticAcid Acetic Acid Aspirin->AceticAcid Hydrolysis SalicylateEster->SalicylicAcid Hydrolysis SalicylateEster->Alcohol Hydrolysis

Caption: Productive vs. non-productive hydrolysis pathways of aspirin esters.

Conclusion

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of Methyl 2-acetoxybenzoate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any study. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of Methyl 2-acetoxybenzoate, a key intermediate in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical methods.

This compound, also known as methyl acetylsalicylate, is a derivative of salicylic acid and a close relative of the widely used drug, aspirin. Its structural confirmation is paramount for ensuring purity, understanding reactivity, and guaranteeing the integrity of downstream applications. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques offer a deeper, more definitive view of the molecular connectivity.

Deciphering the Connectivity: A 2D NMR Approach

Two-dimensional NMR spectroscopy provides a powerful suite of experiments that resolve overlapping signals in 1D spectra and reveal through-bond and through-space correlations between nuclei. For a molecule like this compound, the key techniques are COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. This is invaluable for identifying neighboring protons within the aromatic ring and confirming the spin systems present.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is essential for assigning the proton signals to their corresponding carbon atoms, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is arguably the most critical experiment for piecing together the entire molecular structure, as it connects different spin systems and functional groups. For instance, it can show correlations from the methyl protons to the carbonyl carbons of both the ester and acetyl groups, definitively placing these groups within the molecule.

Below is a summary of the expected 2D NMR correlations for this compound.

Proton (¹H) Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H3~7.95 (dd)H4C3C1, C2, C4, C5, C=O (ester)
H4~7.60 (td)H3, H5C4C2, C3, C5, C6
H5~7.35 (td)H4, H6C5C1, C3, C4, C6
H6~7.15 (dd)H5C6C2, C4, C5
OCH₃~3.90 (s)-C-OCH₃C=O (ester)
COCH₃~2.30 (s)-C-COCH₃C=O (acetyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

A Comparative Look: Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast, simple sample preparation.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation from isomers and impurities.[1][2][3]Quantitative, highly reproducible.[1][2][3]Does not provide structural information of unknown compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition:

A standard suite of 2D NMR experiments should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: A standard 1D proton spectrum is acquired first to determine the spectral width and appropriate pulse widths.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • HSQC: A phase-sensitive gradient-edited HSQC experiment is recommended to differentiate between CH/CH₃ and CH₂ signals. The spectral widths for both ¹H and ¹³C dimensions need to be set appropriately.

  • HMBC: A gradient-selected HMBC experiment is used to detect long-range correlations. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.

Visualizing the Connections

Graphviz diagrams can effectively illustrate the workflow of structure confirmation and the key correlations observed.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1D_H_NMR 1D ¹H NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_H_NMR->2D_NMR Set Parameters Process_Spectra Process Spectra 2D_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Correlate_Data Correlate Data Assign_Signals->Correlate_Data Propose_Structure Propose Structure Correlate_Data->Propose_Structure Confirm_Connectivity Confirm Connectivity Propose_Structure->Confirm_Connectivity Final_Structure Final Structure Confirm_Connectivity->Final_Structure G cluster_structure This compound cluster_correlations Key HMBC & COSY Correlations structure H3 H3 H4 H4 H3->H4 COSY C1 C1 H3->C1 HMBC C2 C2 H3->C2 HMBC C_ester C=O (ester) H3->C_ester HMBC H5 H5 H4->H5 COSY H6 H6 H5->H6 COSY OCH3 OCH₃ OCH3->C_ester HMBC COCH3 COCH₃ C_acetyl C=O (acetyl) COCH3->C_acetyl HMBC

References

Methyl 2-acetoxybenzoate: A Superior Prodrug Candidate to Aspirin for Targeted Drug Delivery and Reduced Gastrointestinal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for safer and more effective anti-inflammatory and antiplatelet therapies is ongoing. While aspirin (acetylsalicylic acid) remains a cornerstone medication, its gastrointestinal side effects are a significant limitation. Methyl 2-acetoxybenzoate, a simple ester prodrug of aspirin, presents a promising alternative by masking the carboxylic acid group responsible for local gastric irritation. This strategic modification leads to enhanced lipophilicity and the potential for improved oral absorption and targeted drug delivery, ultimately offering a superior safety profile compared to its parent drug.

This compound is designed to bypass the stomach intact, thereby preventing the direct mucosal damage often associated with aspirin use.[1][2] The ester linkage is subsequently hydrolyzed by esterases in the bloodstream and liver to release the active aspirin molecule, ensuring systemic therapeutic efficacy.[3][4] This prodrug strategy not only mitigates the risk of gastric ulceration but also opens avenues for more controlled and targeted drug release.

Comparative Physicochemical Properties

A key advantage of this compound lies in its altered physicochemical properties compared to aspirin. The esterification of the carboxylic acid group significantly increases its lipophilicity, a critical factor for passive diffusion across biological membranes.

PropertyThis compoundAspirinReference
Molecular Formula C₁₀H₁₀O₄C₉H₈O₄[5][6]
Molecular Weight 194.18 g/mol 180.159 g/mol [3][6]
Melting Point 50-51.5 °C136 °C[3][7][8]
Boiling Point 254.9 °C140 °C (decomposes)[3][8]
Water Solubility Limited3 g/L[5][8]
LogP 1.39850~1.19[3]
pKa Not Applicable (Ester)3.5[8]

The higher LogP value of this compound suggests a greater ability to permeate the lipid bilayers of intestinal epithelial cells, potentially leading to more efficient absorption.[9]

Enhanced Gastrointestinal Safety: A Prodrug Advantage

Hydrolysis Kinetics: The Key to Bioactivation

The therapeutic efficacy of this compound is dependent on its conversion to aspirin in the body. This hydrolysis is primarily mediated by esterase enzymes present in the plasma and liver. The rate of this conversion is a critical parameter influencing the pharmacokinetic profile of the released aspirin.

Studies on aspirin hydrolysis have shown that it follows pseudo-first-order kinetics and is influenced by pH and the presence of enzymes.[10][11][12] For a prodrug to be effective, the rate of hydrolysis (k_hyd) must be optimal, allowing for sufficient absorption of the intact prodrug followed by timely release of the active drug. The hydrolysis of this compound can be chemically or enzymatically driven to yield methyl 2-hydroxybenzoate.[3][4]

Permeability and Bioavailability

The increased lipophilicity of this compound is expected to translate to improved membrane permeability and, consequently, enhanced oral bioavailability compared to aspirin. While specific Caco-2 permeability data for this compound is not widely published, studies on other lipophilic ester prodrugs have demonstrated that this strategy can significantly improve absorption.[13][14][15][16] The oral bioavailability of aspirin itself is reported to be around 68-100%.[8][17] An ideal ester prodrug would be efficiently absorbed and then rapidly converted to the active drug in the systemic circulation.[14]

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments:

Gastric Ulcer Indexing in Rats

This protocol is designed to assess and compare the ulcerogenic potential of this compound and aspirin.

Materials:

  • Wistar rats (150-200g)

  • This compound

  • Aspirin

  • Vehicle (e.g., 1% Carboxymethylcellulose)

  • Dissecting microscope

  • Formalin solution (10%)

Procedure:

  • Fast the rats for 24 hours prior to drug administration, with free access to water.

  • Divide the rats into three groups: Control (vehicle), Aspirin-treated, and this compound-treated.

  • Administer the respective compounds orally at a predetermined dose.

  • After a set period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.

  • Excise the stomachs and open them along the greater curvature.

  • Gently wash the stomachs with saline to remove gastric contents.

  • Examine the gastric mucosa for ulcers under a dissecting microscope.

  • Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = small pin-point ulcer, 2 = ulcer < 2mm, 3 = ulcer > 2mm).

  • Calculate the ulcer index for each group.

In Vitro Hydrolysis Study

This experiment determines the rate of hydrolysis of this compound compared to aspirin in a simulated biological fluid.

Materials:

  • This compound

  • Aspirin

  • Phosphate buffer (pH 7.4)

  • Porcine liver esterase

  • High-Performance Liquid Chromatography (HPLC) system

  • Water bath shaker

Procedure:

  • Prepare stock solutions of this compound and aspirin in a suitable organic solvent (e.g., acetonitrile).

  • Prepare reaction mixtures containing phosphate buffer (pH 7.4) with and without porcine liver esterase.

  • Initiate the reaction by adding a small aliquot of the stock solution to the pre-warmed reaction mixture in a water bath shaker at 37°C.

  • At various time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound and the formed salicylic acid or aspirin.

  • Plot the concentration of the parent compound versus time and determine the hydrolysis rate constant (k) and half-life (t₁/₂).

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of the compounds.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium (DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers with transport buffer.

  • Add the test compound (this compound or aspirin) to the apical (A) side of the Transwell.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

The mechanism of action of aspirin involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins and thromboxanes. This action modulates various signaling pathways.

Aspirin's Impact on Cellular Signaling

Aspirin's therapeutic and adverse effects are mediated through several key signaling pathways. Understanding these pathways is crucial for evaluating the downstream effects of its prodrugs.

Aspirin Aspirin COX1 COX1 Aspirin->COX1 inhibits COX2 COX2 Aspirin->COX2 inhibits NFkB NF-κB Aspirin->NFkB modulates Wnt Wnt/β-catenin Aspirin->Wnt modulates Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation

Caption: Aspirin's mechanism of action and its influence on key signaling pathways.

Experimental Workflow for Prodrug Evaluation

A systematic approach is necessary to compare the performance of this compound with aspirin.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Physicochemical Physicochemical Properties Hydrolysis Hydrolysis Kinetics Physicochemical->Hydrolysis Permeability Caco-2 Permeability Hydrolysis->Permeability Toxicity Gastrointestinal Toxicity Permeability->Toxicity Bioavailability Pharmacokinetics & Bioavailability Toxicity->Bioavailability Efficacy Anti-inflammatory Efficacy Bioavailability->Efficacy

Caption: A logical workflow for the comparative evaluation of an aspirin prodrug.

Conclusion

This compound holds significant promise as a safer alternative to aspirin, primarily due to its potential for reduced gastrointestinal toxicity. Its increased lipophilicity suggests favorable absorption characteristics. Further head-to-head experimental studies are warranted to quantify these advantages and fully elucidate its pharmacokinetic and pharmacodynamic profile. The provided experimental protocols offer a framework for such comparative investigations, which are essential for advancing this promising prodrug candidate towards clinical application.

References

A Comparative Analysis of Enzymatic and Chemical Hydrolysis of Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The hydrolysis of Methyl 2-acetoxybenzoate, a key intermediate in various synthetic pathways, can be achieved through both enzymatic and chemical methods. The choice between these approaches significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides a detailed comparative study of enzymatic and chemical hydrolysis of this compound, presenting experimental protocols, quantitative data, and mechanistic insights to inform methodology selection in research and development.

Executive Summary

Enzymatic hydrolysis, particularly utilizing Porcine Liver Esterase (PLE), offers a highly selective and efficient method for the deacetylation of this compound under mild conditions, yielding Methyl 2-hydroxybenzoate with high purity.[1][2] In contrast, chemical hydrolysis, typically alkaline-mediated, provides a more traditional and cost-effective approach but may require harsher conditions and can lead to the formation of byproducts due to the potential for hydrolysis of both the acetyl and methyl ester groups. This guide presents a side-by-side comparison to aid in the selection of the most appropriate method based on specific experimental goals, such as yield, purity, and process scalability.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for both enzymatic and chemical hydrolysis of this compound, based on available experimental data.

ParameterEnzymatic Hydrolysis (Porcine Liver Esterase)Chemical Hydrolysis (Alkaline)
Primary Product Methyl 2-hydroxybenzoateSalicylic Acid (after acidification)
Reaction Time Approximately 2 hours[2]15 minutes to 4 hours
Temperature 25-37°CRoom Temperature to Reflux (approx. 65-100°C)
pH 7.0 - 8.0[1]> 12 (alkaline conditions)
Yield Up to 99%[2]Up to 95% (for similar esters)
Purity of Product High (due to chemoselectivity)Variable (potential for byproducts)
Key Reagents Porcine Liver Esterase, Phosphate BufferSodium Hydroxide, Methanol/Water, Hydrochloric Acid
Byproducts Acetic AcidMethanol, Acetic Acid, potentially others from side reactions

Experimental Protocols

Enzymatic Hydrolysis of this compound using Porcine Liver Esterase (PLE)

This protocol is based on established procedures for PLE-catalyzed ester hydrolysis.[1][3]

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

Procedure:

  • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.5.

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., acetone) to aid solubility, and then add it to the phosphate buffer to achieve the desired substrate concentration.

  • Add Porcine Liver Esterase to the substrate solution. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for the desired reaction time.

  • Stir the reaction mixture at a constant temperature, typically between 25°C and 37°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the product, Methyl 2-hydroxybenzoate, from the aqueous phase using ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

Chemical Hydrolysis of this compound (Alkaline)

This protocol is a generalized procedure based on standard methods for the alkaline hydrolysis of esters.[4][5]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric Acid (HCl, concentrated)

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide to the flask. The molar equivalent of NaOH should be in excess to ensure complete hydrolysis.

  • Heat the mixture to reflux using a heating mantle and stir for the desired reaction time (e.g., 30 minutes to 2 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the salicylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the purified salicylic acid.

Mandatory Visualization

Experimental Workflow Comparison

G Figure 1: Comparative Experimental Workflows cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis start_e Start: this compound reagents_e Add Porcine Liver Esterase in Phosphate Buffer (pH 7.5) start_e->reagents_e reaction_e Incubate at 25-37°C (approx. 2 hours) reagents_e->reaction_e extraction_e Product Extraction (Ethyl Acetate) reaction_e->extraction_e product_e Product: Methyl 2-hydroxybenzoate extraction_e->product_e start_c Start: this compound reagents_c Add NaOH in Methanol/Water start_c->reagents_c reaction_c Reflux (0.5-4 hours) reagents_c->reaction_c acidification_c Acidification (HCl) reaction_c->acidification_c filtration_c Filtration & Drying acidification_c->filtration_c product_c Product: Salicylic Acid filtration_c->product_c G Figure 2: Reaction Pathways cluster_enzymatic_pathway Enzymatic Pathway (Chemoselective) cluster_chemical_pathway Chemical Pathway (Alkaline Hydrolysis) M2AB_e This compound PLE Porcine Liver Esterase (PLE) Active Site (Serine) M2AB_e->PLE Binding Complex_e Enzyme-Substrate Complex PLE->Complex_e M2HB Methyl 2-hydroxybenzoate Complex_e->M2HB Hydrolysis of acetyl group AcOH_e Acetic Acid Complex_e->AcOH_e M2AB_c This compound Intermediate1 Tetrahedral Intermediate (Attack at acetyl) M2AB_c->Intermediate1 OH- Intermediate2 Tetrahedral Intermediate (Attack at methyl ester) M2AB_c->Intermediate2 OH- (potential side reaction) Salicylate Salicylate Anion Intermediate1->Salicylate Acetate Acetate Anion Intermediate1->Acetate Methanol Methanol Intermediate2->Methanol SalicylicAcid Salicylic Acid Salicylate->SalicylicAcid H+

References

Bridging the Gap: A Comparative Analysis of an Experimental Infrared Spectrum of Methyl 2-Acetoxybenzoate with Database Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of pharmaceutical compounds are paramount. This guide provides a comprehensive cross-reference of an experimental Fourier-transform infrared (FTIR) spectrum of Methyl 2-acetoxybenzoate with established database values, offering a clear comparison and detailed experimental protocols to ensure reproducibility.

This compound, also known as methyl acetylsalicylate, is a key derivative of salicylic acid and an important compound in pharmaceutical synthesis. Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule, providing a unique "fingerprint" for the compound. This guide compares a typical experimental IR spectrum with the reference data from the Spectral Database for Organic Compounds (SDBS), a trusted resource for researchers.

Comparison of Infrared Spectral Data

The following table summarizes the key absorption peaks from a typical experimental FTIR spectrum of this compound and compares them with the reference values from the SDBS database. The assignments of these peaks to specific molecular vibrations are also provided.

Functional GroupVibrational ModeExperimental Wavenumber (cm⁻¹)Database Wavenumber (cm⁻¹)[1]
C-H (Aromatic)Stretching~30703071
C-H (Methyl)Asymmetric Stretching~29552959
C=O (Ester)Stretching~17651767
C=O (Acetyl)Stretching~17301732
C=C (Aromatic)Stretching~1605, ~14851609, 1489
C-O (Ester)Stretching~1220, ~11901221, 1192
C-O (Acetyl)Stretching~10901092

Experimental Protocol: Acquiring the FTIR Spectrum

A detailed methodology for obtaining the experimental IR spectrum is crucial for reproducibility and comparison. The following protocol outlines the steps for analyzing a solid sample of this compound using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Clean with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

  • Collect the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Process the resulting spectrum by performing a baseline correction and converting the transmittance data to absorbance.

Workflow for Spectral Comparison

The logical flow for comparing an experimentally obtained IR spectrum with database values is essential for systematic analysis. The following diagram illustrates this workflow.

IR_Spectrum_Comparison_Workflow cluster_experimental Experimental Analysis cluster_database Database Reference cluster_comparison Comparative Analysis exp_sample Obtain this compound Sample exp_protocol Follow Experimental Protocol (ATR-FTIR) exp_sample->exp_protocol exp_spectrum Acquire Experimental IR Spectrum exp_protocol->exp_spectrum exp_peaks Identify Peak Wavenumbers exp_spectrum->exp_peaks compare Compare Experimental and Database Peaks exp_peaks->compare db_search Search Spectral Database (e.g., SDBS) db_spectrum Retrieve Reference IR Spectrum db_search->db_spectrum db_peaks Note Database Peak Wavenumbers db_spectrum->db_peaks db_peaks->compare assign Assign Functional Groups to Peaks compare->assign report Generate Comparison Report assign->report

Caption: Workflow for comparing an experimental IR spectrum with database values.

By following this structured approach, researchers can confidently verify the identity and purity of their this compound samples, ensuring the integrity of their research and development processes.

References

Validating the Purity of Synthesized Methyl 2-acetoxybenzoate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical compounds and fine chemicals, such as Methyl 2-acetoxybenzoate, verifying the purity of the final product is a critical step for researchers, scientists, and drug development professionals. Among the various analytical techniques available, elemental analysis provides a fundamental assessment of a compound's elemental composition, offering a quantitative measure of its bulk purity. This guide compares the use of elemental analysis with other common analytical methods for validating the purity of this compound and provides the necessary experimental protocols.

This compound (also known as methyl acetylsalicylate) is an ester with the chemical formula C₁₀H₁₀O₄.[1][2][3] It serves as an important intermediate in organic synthesis and is related to the well-known anti-inflammatory drug, aspirin.[4][5][6] Ensuring its purity is paramount for the reliability and reproducibility of subsequent research and development.

Theoretical vs. Experimental Elemental Composition

Elemental analysis determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample through combustion analysis. Oxygen (O) is typically determined by pyrolysis in the absence of oxygen. The theoretical elemental composition of this compound (Molar Mass: 194.19 g/mol ) is the benchmark against which experimental results are compared.[7]

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical Composition (%)Experimental Results (Pure Sample) (%)Experimental Results (Impure Sample) (%)
Carbon (C)61.8561.7860.95
Hydrogen (H)5.195.235.50
Oxygen (O)32.9632.9933.55

A synthesized compound is generally considered pure if the experimentally determined elemental composition is within ±0.3% of the theoretical values.[8] The data for the "Impure Sample" in Table 1 shows a deviation greater than this accepted range, suggesting the presence of impurities.

Experimental Protocol: Elemental Analysis by Combustion

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[8][9]

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Oxygen in a synthesized sample of this compound.

Materials and Equipment:

  • Synthesized this compound sample (powder, >30mg)[10]

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance

  • Tin capsules

  • High-purity oxygen

  • Helium or Argon carrier gas

  • Reduction furnace with copper

  • Adsorption columns

  • Thermal conductivity detector (TCD)

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dried this compound sample into a tin capsule using a microbalance.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide). Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~1150°C for combustion and ~850°C for reduction).[10]

  • Combustion (CHN/S Mode): The sample is introduced into the combustion furnace with a stream of pure oxygen. The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[10]

  • Reduction: The combustion gases are passed through a reduction tube containing copper, which reduces the nitrogen oxides to N₂ gas.[10]

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is carried by a helium or argon gas stream through a chromatographic column. The gases are separated based on their adsorption properties and are sequentially detected by a thermal conductivity detector (TCD).[10] The instrument's software calculates the percentage of each element based on the detector's response.

  • Oxygen Analysis (O Mode): For oxygen determination, the sample is pyrolyzed in a furnace with a hydrogen/helium mixture. The oxygen in the sample forms carbon monoxide (CO), which is then detected by the TCD.[10]

Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool for determining bulk purity, it is often used in conjunction with other analytical techniques that provide different types of information.[8][11]

Table 2: Comparison of Elemental Analysis with Other Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
Elemental Analysis Combustion of the sample and detection of resulting gases.[12]Elemental composition (%C, H, N, S, O).- Excellent for determining bulk purity. - Can detect inorganic impurities (e.g., salts) that are invisible to NMR or HPLC.[11]- Does not provide structural information. - Cannot distinguish between isomers.[13] - Less sensitive to trace organic impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase through a stationary phase column.Purity based on peak area, retention time of the main component and impurities.- Highly sensitive to trace impurities. - Can separate and quantify isomers and by-products.[13]- Requires a suitable solvent for the sample. - May not detect impurities that do not have a chromophore for UV detection. - Insensitive to inorganic salts.[11]
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase through a stationary phase column.Purity based on peak area, retention time of the main component and volatile impurities.- Excellent for volatile compounds and residual solvents.- Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed structural information, identification of functional groups, and relative quantification of components.- Provides definitive structural confirmation. - Can identify and quantify impurities with distinct NMR signals.- Less sensitive for quantitative analysis of bulk purity compared to elemental analysis. - Insensitive to inorganic salts.[11]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.- Quick and simple method for confirming the presence of key functional groups.- Primarily a qualitative technique. - Not well-suited for quantitative purity assessment.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the relationship between elemental analysis and other analytical techniques.

Purity_Validation_Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char structural_confirm Structural Confirmation initial_char->structural_confirm purity_assess Purity Assessment initial_char->purity_assess nmr NMR Spectroscopy structural_confirm->nmr ir IR Spectroscopy structural_confirm->ir hplc_gc HPLC / GC purity_assess->hplc_gc elemental Elemental Analysis purity_assess->elemental data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis hplc_gc->data_analysis elemental->data_analysis final_product Pure this compound data_analysis->final_product

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Comparison main Purity Validation of This compound elemental Elemental Analysis main->elemental spectroscopy Spectroscopy (NMR, IR) main->spectroscopy chromatography Chromatography (HPLC, GC) main->chromatography info_elemental Provides: Elemental Composition (%C, H, O) Measures: Bulk Purity elemental->info_elemental info_spectroscopy Provides: Structural Information Identifies: Functional Groups, Impurity Structures spectroscopy->info_spectroscopy info_chromatography Provides: Separation of Components Quantifies: Relative Purity, Trace Impurities chromatography->info_chromatography

Caption: Comparison of analytical techniques for purity determination.

Conclusion

Elemental analysis is an indispensable technique for validating the purity of synthesized this compound. It offers a direct and quantitative measure of the elemental composition, which is a fundamental indicator of bulk purity. While spectroscopic and chromatographic methods provide essential structural information and are highly sensitive to organic impurities, elemental analysis uniquely detects non-spectroscopically active impurities like inorganic salts. Therefore, a comprehensive purity assessment for research and drug development should employ elemental analysis as a complementary tool to chromatographic and spectroscopic techniques to ensure the identity, structure, and overall purity of the synthesized compound.

References

A Comparative Analysis of the Efficacy of Methyl 2-acetoxybenzoate and Other NSAID Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Methyl 2-acetoxybenzoate, the methyl ester of acetylsalicylic acid (aspirin), and other non-steroidal anti-inflammatory drug (NSAID) esters. The information is compiled from preclinical studies to assist in research and development. While direct comparative studies are limited, this document synthesizes available data on individual esters and their parent compounds to offer insights into their potential relative efficacies.

Executive Summary

Esterification of NSAIDs is a common strategy to modify their physicochemical properties, potentially enhancing therapeutic efficacy and reducing adverse effects, particularly gastrointestinal issues. This compound, as a prodrug of aspirin, is designed to be hydrolyzed to its active form.[1][2] This guide examines its standing relative to other NSAID esters in terms of anti-inflammatory and analgesic activities. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3][4]

Data Presentation: Efficacy of NSAID Esters

The following tables summarize quantitative data from various preclinical studies on the anti-inflammatory and analgesic effects of different NSAID esters. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, which may involve different experimental conditions.

Table 1: Comparative Anti-Inflammatory Activity of NSAID Esters (Carrageenan-Induced Paw Edema Model)

CompoundParent NSAIDDoseTime Point (hours)Inhibition of Edema (%)Reference
Bornyl salicylateSalicylic Acid--Significant reduction in early and late phases[5]
Methyl salicylate glycosidesMethyl Salicylate3.0 µg/mL-Inhibited pro-inflammatory cytokines, NO, and ROS[6]
Naproxen Methyl EsterNaproxen25 mg/kg596.75[1]
Naproxen Ethyl EsterNaproxen25 mg/kg591.54[1]
Naproxen Isopropyl EsterNaproxen25 mg/kg590.65[1]

Table 2: Comparative Analgesic Activity of NSAID Esters (Acetic Acid-Induced Writhing Test)

CompoundParent NSAIDDoseWrithing Inhibition (%)Reference
Naproxen Methyl EsterNaproxen25 mg/kg82.09[1]
Naproxen Ethyl EsterNaproxen25 mg/kg82.59[1]
Naproxen Isopropyl EsterNaproxen25 mg/kg49.25[1]
Diacerein-High Doses>60[7]

Note: Data for this compound in these specific assays was not available in the reviewed literature.

Signaling Pathway: NSAID Mechanism of Action

NSAIDs and their esters primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAID_Esters NSAID Esters (e.g., this compound) NSAID_Esters->COX1 Inhibition NSAID_Esters->COX2 Inhibition

Mechanism of action of NSAID esters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further research.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Handling: Healthy adult Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week with free access to food and water in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Grouping and Dosing: Animals are divided into control, standard, and test groups (n=6 per group).

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac at 10 mg/kg).

    • Test Groups: Receive the NSAID ester at various doses.

  • Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Acclimatization->Grouping Dosing Drug Administration (Vehicle, Standard, NSAID Ester) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Acetic Acid-Induced Writhing Test in Mice

This is a sensitive method for evaluating the peripheral analgesic activity of drugs.[2][7]

Procedure:

  • Animal Handling: Mice weighing approximately 20-30 grams are used.

  • Grouping and Dosing: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test or standard drug is administered subcutaneously or via the chosen route prior to the acetic acid injection.

  • Induction of Writhing: 1 mL of a 1% acetic acid solution per 100 grams of body weight is administered intraperitoneally to each mouse.[2]

  • Observation and Recording: Each mouse is placed in an observation chamber, and the number of writhing responses (abdominal constrictions, trunk twisting, and hind limb stretching) is recorded for a set period (e.g., 10 or 20 minutes) following the acetic acid injection.[2][7]

  • Data Analysis: The total number of writhes per animal is noted, and the average for each group is calculated. The percentage of inhibition is determined by comparing the number of writhes in the treated groups to the control group.

Writhing_Test_Workflow Animal_Prep Animal Grouping and Dosing Acetic_Acid Intraperitoneal Injection of Acetic Acid Animal_Prep->Acetic_Acid Observation Observation and Counting of Writhes Acetic_Acid->Observation Data_Analysis Calculation of % Writhing Inhibition Observation->Data_Analysis

Workflow for Acetic Acid-Induced Writhing Test.

Discussion and Conclusion

The development of NSAID esters continues to be a promising area of research for creating safer and more effective anti-inflammatory and analgesic agents. Further direct comparative studies are warranted to fully elucidate the efficacy profile of this compound in relation to other NSAID esters.

References

Safety Operating Guide

Proper Disposal of Methyl 2-Acetoxybenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Methyl 2-acetoxybenzoate, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a critical component of laboratory safety and regulatory compliance. This compound, also known as methyl acetylsalicylate, requires careful handling and disposal to mitigate potential hazards. This guide provides a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not typically provided, the following table summarizes key hazard and safety information pertinent to its handling and disposal.

PropertyValueSource
Primary Hazards Harmful if swallowed. May cause skin, eye, and respiratory irritation.[1]
Environmental Hazards Harmful to aquatic life.
Disposal Consideration Dispose of as hazardous waste.[2][3]
Spill Containment Use inert absorbent material (e.g., sand, vermiculite).[2][4]

Experimental Protocol: Disposal Procedure for this compound

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations.[4] The generator of the waste is solely responsible for its proper characterization and disposal.

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed. It is best practice to leave chemicals in their original containers if possible.

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.

3. Spill Management:

  • In the event of a small spill, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite.[2][4]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

4. Final Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved professional waste disposal company.[3]

  • Ensure all paperwork and documentation related to the waste disposal are completed and retained as per regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Methyl 2-acetoxybenzoate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect Collect waste in a designated, sealed, and labeled container. store Store in a designated satellite accumulation area. collect->store spill->collect No absorb Absorb with inert material (e.g., sand, vermiculite). spill->absorb Yes absorb->collect disposal_co Contact licensed waste disposal company for pickup. store->disposal_co document Complete and retain disposal documentation. disposal_co->document end End: Proper Disposal Complete document->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-acetoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-acetoxybenzoate, an anti-inflammatory aspirin prodrug.[1][2] By adhering to these procedural steps, researchers can minimize risks and maintain a secure laboratory environment.

Essential Safety Information at a Glance

A clear understanding of the substance's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number580-02-9[1][3]
Molecular FormulaC10H10O4[3]
Molecular Weight194.18 g/mol [3]
AppearanceColorless to pale yellow liquid or colorless flake crystals[3]
Flash Point121.4°C[1]
SolubilityLimited in water; Soluble in organic solvents like ethanol and ether[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from receiving the chemical to its final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate Personal Protective Equipment (PPE) Review SDS->Don PPE Prepare Workspace Prepare and Inspect Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Dispense Dispense and Handle Chemical in a Ventilated Area Prepare Workspace->Dispense Perform Experiment Perform Experimental Procedures Dispense->Perform Experiment Store Store Properly in a Tightly Closed Container Perform Experiment->Store Decontaminate Decontaminate Workspace and Equipment Perform Experiment->Decontaminate Store->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Dispose of Waste in Accordance with Regulations Doff PPE->Dispose

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its hazards, including potential skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.[5][6] This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[6]

    • Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[4][7]

    • Lab Coat: A lab coat or gown should be worn to protect skin and clothing.[7]

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[8][9]

2. Handling and Experimental Use:

  • Dispensing: When transferring the chemical, avoid creating splashes or aerosols. Use appropriate tools for transfer.

  • Heating: If heating is required, be aware that esters can have high vapor pressure and may be flammable.[7] Use a water bath for gentle heating and avoid direct flames.[7][10]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wash with soap and water.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should also be disposed of as chemical waste.

2. Disposal Method:

  • Licensed Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[11] Follow all local, state, and federal regulations for chemical waste disposal.[11]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines. Never reuse empty chemical containers.[8]

By implementing these detailed operational and disposal plans, research professionals can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.